1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis(2-tert-butyl-5-methylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMGGWDKFUZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C(C)(C)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Art of Inhibition: A Deep Dive into the Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the efficacy of pyrazole-based kinase inhibitors. We will dissect the intricate interplay between chemical modifications of the pyrazole core and their impact on target engagement, selectivity, and cellular activity. This document is intended to serve as a technical resource, offering not only a theoretical framework for SAR but also practical, field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Pyrazole Scaffold: A Cornerstone in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent a critical class of drug targets.[2] The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a highly versatile and effective core for designing kinase inhibitors.[1] Its success can be attributed to several key features:
-
Mimicry of the Adenine Moiety: The pyrazole core can effectively mimic the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases.[3]
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase domain.
-
Synthetic Tractability: The pyrazole ring is amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
-
Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for other aromatic or heteroaromatic rings, often leading to improved metabolic stability and physicochemical properties.[3][5]
A multitude of FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Encorafenib (BRAF), feature a pyrazole core, underscoring the clinical significance of this scaffold.[1]
Deconstructing the Pyrazole Core: A Positional Analysis of Structure-Activity Relationships
The biological activity of pyrazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Understanding these relationships is paramount for rational drug design.
General Structure of a Pyrazole-Based Kinase Inhibitor
Caption: General scaffold of a pyrazole-based kinase inhibitor.
-
N1-Position: Substituents at the N1 position often extend into the solvent-exposed region of the ATP-binding pocket. This position is crucial for modulating pharmacokinetic properties such as solubility and membrane permeability. While in some cases substitution is not critical for activity, in others, the introduction of various alkyl or aryl groups can significantly impact potency and selectivity.
-
C3-Position: The C3-substituent frequently engages with the "selectivity pocket," a region of the ATP-binding site that varies among different kinases. Modifications at this position are a key strategy for achieving inhibitor selectivity. Often, an amino group at this position can form critical hydrogen bonds with the kinase hinge region.
-
C4-Position: The C4-position is typically directed towards the solvent-exposed region. Bulky substituents at this position can be employed to enhance interactions with the outer regions of the ATP-binding cleft or to improve physicochemical properties.
-
C5-Position: Substituents at the C5-position can influence the overall conformation of the inhibitor and make van der Waals contacts within the active site. The nature of the group at this position can fine-tune the inhibitory activity and selectivity profile of the compound.
Quantitative SAR: A Tale of Three Kinases
To illustrate the principles of SAR, we present a summary of inhibitory activities for representative pyrazole-based inhibitors against three key kinase targets: Aurora Kinase, Janus Kinase (JAK), and BCR-ABL.
| Compound/Target | Aurora A (IC50) | Aurora B (IC50) | Reference Compound |
| Barasertib (AZD1152) | >1000 nM | 0.37 nM | N/A |
| Compound 6 | 0.16 µM | - | N/A |
| PHA-739358 | 13 nM | 79 nM | N/A |
| VX-680 | 0.7 nM (Ki) | 18 nM (Ki) | N/A |
Table 1: Inhibitory Activity of Pyrazole-Based Compounds against Aurora Kinases. [2][6]
| Compound/Target | JAK1 (IC50) | JAK2 (IC50) | JAK3 (IC50) | Reference Compound |
| Ruxolitinib | ~3 nM | ~3 nM | ~430 nM | N/A |
| Gandotinib | - | Potent | Less potent vs JAK3 | N/A |
| Compound 3f | 3.4 nM | 2.2 nM | 3.5 nM | Ruxolitinib |
| TK4g | - | 12.61 nM | 15.80 nM | Tofacitinib |
Table 2: Inhibitory Activity of Pyrazole-Based Compounds against Janus Kinases (JAKs). [3][7][8]
| Compound/Target | BCR-ABL (IC50) | K562 cell line (IC50) | Reference Compound |
| Compound 10 | 14.2 nM | 0.27 µM | Imatinib, Ponatinib |
| Asciminib (ABL-001) | 0.5 nM | - | N/A |
| Nilotinib | 10-25 nM | - | Imatinib |
| Dasatinib | - | - | Imatinib |
Table 3: Inhibitory Activity of Pyrazole-Based Compounds against BCR-ABL. [2][9]
The Benchtop Perspective: Essential Experimental Protocols
The validation of SAR hypotheses relies on robust and reproducible experimental data. Here, we provide detailed, step-by-step methodologies for two fundamental assays in kinase inhibitor development.
In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplate reader (luminescence or fluorescence)
-
384-well plates
Workflow:
Caption: A generalized synthetic scheme for pyrazole formation.
This synthetic strategy allows for the introduction of diverse substituents at the R1, R2, R3, and R4 positions, enabling a systematic exploration of the SAR. [4]
The Cellular Context: Targeting the VEGF Signaling Pathway
To understand the therapeutic potential of pyrazole-based kinase inhibitors, it is essential to consider their effects on cellular signaling pathways implicated in disease. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. [10]
Caption: Simplified VEGF signaling pathway and potential points of inhibition.
Many pyrazole-based inhibitors target kinases within this pathway, such as VEGFR itself or downstream kinases like RAF. By inhibiting these key signaling nodes, these compounds can effectively block angiogenesis and suppress tumor growth.
Conclusion and Future Directions
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships governing the interaction of these compounds with their kinase targets is indispensable for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. The integration of structural biology, computational modeling, and robust biochemical and cellular assays will undoubtedly continue to drive innovation in this exciting field. As our understanding of the human kinome deepens, the versatile pyrazole core is poised to play an even more significant role in the development of targeted therapies for a wide range of human diseases.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. Retrieved from [Link]
-
Gherdan, M. R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11494. Retrieved from [Link]
-
Li, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1166-1171. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). Molecules, 27(15), 4987. Retrieved from [Link]
-
Sangani, C. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901. Retrieved from [Link]
-
Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]
-
ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. (2010). Journal of Cellular and Molecular Medicine, 14(3), 500-511. Retrieved from [Link]
-
Moza, M. (2023, June 12). VEGF Signalling Pathways. YouTube. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(11), 3331. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(18), 4125. Retrieved from [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(19), 5472-5476. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2022). Chemical Science, 13(21), 6293-6300. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to polysubstituted pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for inhibition of Bcr-Abl phosphorylation by STI571. Retrieved from [Link]
-
Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (2018). Journal of Hematology & Oncology, 11(1), 84. Retrieved from [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. (2013). Molecular Cancer Therapeutics, 12(10), 1987-1998. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (IC50 of mutant relative to wildtype, Eq. 4) values of Bcr-Abl1 mutants. Retrieved from [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (2008). The Oncologist, 13(5), 549-559. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VEGF signaling pathway | Abcam [abcam.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Technical Guide: 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
The following technical guide details the chemical identity, synthesis, and mechanistic significance of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea , a symmetric urea derivative central to the study of Type II kinase inhibitors.
The Symmetric Pyrazolyl Urea Scaffold in Type II Kinase Inhibition
Executive Summary & Core Significance
This compound (CAS: 1311317-92-6) is a symmetric diarylurea compound.[1] In the context of drug discovery, it represents a critical structural probe and synthetic reference standard associated with the development of "Type II" kinase inhibitors, particularly those targeting p38 MAPK and B-RAF .
Its significance lies in its structural homology to the "allosteric" half of clinically relevant inhibitors like Doramapimod (BIRB 796) and Sorafenib . The molecule serves two primary functions in research:
-
Mechanistic Probe: It isolates the binding affinity of the tert-butyl-pyrazolyl moiety for the hydrophobic "deep pocket" of kinases in the DFG-out conformation, without the interference of a variable "hinge-binding" fragment.
-
Impurity Marker: It is the primary symmetric byproduct formed during the synthesis of asymmetric urea inhibitors if stoichiometry is uncontrolled, making its characterization essential for CMC (Chemistry, Manufacturing, and Controls) validation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This molecule is characterized by a central urea linker connecting two identical pyrazole rings, each substituted with a bulky tert-butyl group and a methyl group.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1311317-92-6 |
| Molecular Formula | C₁₇H₂₈N₆O |
| Molecular Weight | 332.45 g/mol |
| Structural Motif | Symmetric Diarylurea (Bis-pyrazole) |
| Key Pharmacophore | tert-Butyl group (Hydrophobic interaction); Urea (H-bond donor/acceptor) |
| Solubility Profile | Low aqueous solubility; soluble in DMSO, DMF, and warm Ethanol. |
Mechanistic Context: The "DFG-Out" Binder
To understand the utility of this symmetric urea, one must understand the Type II Kinase Inhibition mechanism.
The Allosteric Pocket
Kinases exist in active ("DFG-in") and inactive ("DFG-out") states. High-affinity inhibitors like BIRB 796 bind to the DFG-out state.
-
The Anchor: The tert-butyl group on the pyrazole ring is the critical anchor. It inserts into a hydrophobic pocket created when the Phenylalanine of the DFG motif moves out of the active site.
-
The Bridge: The urea moiety forms a bidentate hydrogen bond with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.
The Role of the Symmetric "Bis" Compound
While clinical drugs are usually asymmetric (linking the pyrazole to a hinge-binding motif like a naphthyl or pyridine ring), the symmetric bis-urea demonstrates the high affinity of the pyrazole-urea fragment itself. It confirms that the "allosteric" half of the molecule provides significant binding energy, often driving the slow-off kinetics associated with this class of drugs.
Visualizing the Interaction Pathway
The following diagram illustrates the logical flow from the pharmacophore to the inhibition mechanism.
Figure 1: Mechanism of Action for Pyrazolyl Urea Scaffolds in Type II Kinase Inhibition.
Synthetic Methodology
The synthesis of This compound is a classic example of urea formation using activated carbonyl species. This protocol describes the controlled synthesis of the symmetric urea, which is often the "over-reacted" byproduct in asymmetric synthesis attempts.
Reaction Logic
-
Precursor: 5-Amino-1-tert-butyl-3-methylpyrazole.
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.
-
Stoichiometry: To favor the symmetric bis-urea, a 2:1 ratio of Amine:Linker is used. (In contrast, asymmetric synthesis requires a 1:1 ratio and sequential addition).
Step-by-Step Protocol (Self-Validating)
Materials:
-
5-Amino-1-tert-butyl-3-methylpyrazole (1.0 eq, e.g., 2.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (0.6 eq, 1.2 mmol) — Slight excess ensures completion.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) (catalytic, optional).
Procedure:
-
Activation: Dissolve CDI (1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Addition: Dropwise add a solution of the aminopyrazole (2.0 mmol) in DCM (5 mL).
-
Reflux/Stir: Allow the mixture to warm to room temperature. For the symmetric urea, heat to reflux (40°C for DCM, 66°C for THF) for 4-6 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The intermediate acyl-imidazole (formed rapidly) must react with the second equivalent of amine (slower step) to form the symmetric urea.
-
-
Quench & Precipitation: Cool the reaction. Add water (10 mL). The symmetric urea is typically highly insoluble in water/DCM mixtures and will precipitate.
-
Isolation: Filter the precipitate. Wash with water (to remove imidazole byproduct) and cold ether (to remove unreacted amine).
-
Purification: Recrystallize from hot Ethanol or Methanol if necessary.
Synthesis Workflow Diagram
Figure 2: Synthetic Pathway for the Symmetric Bis-Urea.[1][2]
Applications in Drug Development[4][10]
As an Impurity Standard (CMC)
In the manufacturing of drugs like Doramapimod , the reaction involves coupling the aminopyrazole with an isocyanate of the naphthalene fragment.
-
Risk: If the isocyanate degrades to an amine (via hydrolysis), or if the activating agent (like phosgene) is used in the presence of excess pyrazole, the symmetric bis-urea (CAS 1311317-92-6) forms.
-
Protocol: This compound is synthesized intentionally to calibrate HPLC methods, ensuring it can be detected and quantified as a process-related impurity (limit typically <0.1%).
As a Fragment-Based Lead
Researchers use this symmetric molecule to study binding thermodynamics . Because it lacks the "hinge-binding" motif, any affinity it displays is attributed solely to the hydrophobic pocket interactions and the urea H-bonds. This helps quantify the "allosteric contribution" to the total binding energy of the drug class.
References
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link
- Establishes the binding mode of the tert-butyl-pyrazolyl-urea scaffold.
-
Regan, J., et al. (2002). "Structure-activity relationships of the p38α MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
- Foundational SAR paper describing the synthesis of pyrazolyl ureas and the relevance of the pyrazole amine precursor.
-
Dumas, J., et al. (2000). "Discovery of a new class of p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link
- Describes the urea-based inhibition of p38 and the role of symmetric vs. asymmetric substitution.
-
PubChem Compound Summary. (n.d.). "this compound - CAS 1311317-92-6."[1] National Center for Biotechnology Information.Link
- Verification of chemical identity and CAS registry.
Sources
The Rising Prominence of Substituted Pyrazolyl-Ureas in Drug Discovery: A Technical Guide
For Immediate Release
[CITY, STATE] – In the dynamic landscape of medicinal chemistry, the pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" for the development of biologically active compounds.[1][2] When combined with a urea moiety, this scaffold gives rise to a class of molecules known as pyrazolyl-ureas, which have demonstrated a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted pyrazolyl-ureas, providing a critical resource for researchers, scientists, and drug development professionals.
The Pyrazolyl-Urea Scaffold: A Union of Versatility and Potency
The unique chemical properties of the pyrazole ring, including its aromaticity and the presence of two distinct nitrogen atoms, allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[1] The urea linkage further enhances the molecule's drug-like properties by providing hydrogen bonding capabilities and potentially improving aqueous solubility.[1] This combination has led to the development of numerous pyrazolyl-urea derivatives with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and insecticidal applications.[1][2]
Synthetic Strategies: Building the Pyrazolyl-Urea Core
The synthesis of substituted pyrazolyl-ureas can be achieved through several reliable methods. A common and effective approach involves the reaction of a substituted pyrazole-containing amine with an appropriate isocyanate. Alternatively, the Curtius rearrangement of pyrazole-carbonyl azides in the presence of amines provides a versatile route to these compounds.[1]
A general synthetic scheme is outlined below:
Caption: General synthesis of substituted pyrazolyl-ureas.
A detailed, step-by-step protocol for a representative synthesis is provided in the Experimental Protocols section.
A Spectrum of Biological Activities: Therapeutic Potential Unleashed
Substituted pyrazolyl-ureas have emerged as promising candidates in various therapeutic areas. Their biological activity is intricately linked to the nature and position of substituents on both the pyrazole and the urea moieties.
Anticancer Activity: Targeting Key Signaling Pathways
In the realm of oncology, pyrazolyl-ureas have shown significant promise by targeting various intracellular signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][2]
A notable mechanism of action is the inhibition of protein kinases, such as Src, p38-MAPK, and TrkA.[1][2] For instance, certain pyrazolyl-urea derivatives have been shown to inhibit the p38 MAPK pathway, which is involved in the migration and invasiveness of cancer cells.[3]
The following diagram illustrates the inhibition of a generic kinase pathway by a pyrazolyl-urea compound:
Caption: Inhibition of a kinase signaling pathway by a pyrazolyl-urea.
Furthermore, some derivatives have demonstrated anti-angiogenic potential, a critical aspect of cancer therapy.[3][4] For example, the pyrazolyl-urea compound GeGe-3 has been shown to restrict cell proliferation and migration in various cancer cell lines.[5][6]
Table 1: Anticancer Activity of Representative Pyrazolyl-Ureas
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| STIRUR 13 | Neuroblastoma (HTLA-230) | - | Inhibition of IL-8 induced chemotaxis | [3] |
| STIRUR 41 | Neuroblastoma (HTLA-230) | - | Inhibition of IL-8 and fMLP induced chemotaxis | [3] |
| GeGe-3 | Prostate (PC3), Melanoma (SKMEL-28), etc. | ~10 | Anti-angiogenic, restricts cell proliferation | [5][6] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazolyl-ureas have shown promising activity against a range of pathogens, including multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.[7][8]
The antimicrobial efficacy is often attributed to the specific substitution patterns on the aryl rings of the pyrazole and urea moieties. For instance, compounds with di- and tri-substituted phenyl rings have demonstrated potent antibacterial activity.[7]
Insecticidal Activity: Protecting Crops and Public Health
Substituted pyrazolyl-ureas have also been investigated for their insecticidal properties.[9][10] These compounds can act as potent agents against various insect pests, offering a potential alternative to conventional insecticides. Their mechanism of action in insects can involve targeting specific receptors or enzymes in the insect nervous system.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and development in this field, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of substituted pyrazolyl-ureas.
Protocol 1: Synthesis of a Substituted Pyrazolyl-Urea
This protocol describes a general procedure for the synthesis of a 1-aryl-3-(pyrazol-5-yl)urea derivative.
Materials:
-
Substituted 5-amino-1-arylpyrazole
-
Aryl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted 5-amino-1-arylpyrazole (1 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the aryl isocyanate (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Workflow for the synthesis of a substituted pyrazolyl-urea.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
-
Substituted pyrazolyl-urea compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the pyrazolyl-urea compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)[13]
-
Substituted pyrazolyl-urea compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the pyrazolyl-urea compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Future Directions and Conclusion
The field of substituted pyrazolyl-ureas is a vibrant and rapidly evolving area of research. The versatility of this scaffold, coupled with the diverse range of achievable biological activities, positions it as a highly promising platform for the discovery of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The continued exploration of structure-activity relationships will be crucial for the rational design of next-generation pyrazolyl-urea-based drugs.
This technical guide provides a comprehensive overview of the current state of knowledge on the biological activity of substituted pyrazolyl-ureas. By consolidating information on their synthesis, multifaceted biological effects, and key experimental protocols, it aims to serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.
References
-
G. S. C. N. F. Z. S. R. M. S. C. M. L. C. G. M. G. S. M. G. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. [Link]
-
(2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PubMed. [Link]
-
Marengo, B., et al. (2020). Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma. Oncotarget. [Link]
-
(2023). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
-
(2015). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]
-
(2007). Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. Routledge. [Link]
-
(2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]
-
(2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
(2024). New Pyrazolyl Thioureas Active against the Staphylococcus Genus. PMC. [Link]
-
(2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
(2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [Link]
-
(n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Source institution not explicitly stated in the provided text]. [Link]
-
(2020). (PDF) Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. ResearchGate. [Link]
-
(2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Source institution not explicitly stated in the provided text]. [Link]
-
(2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. PMC. [Link]
-
(2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed. [Link]
-
(2021). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]
-
(2012). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Semantic Scholar. [Link]
-
(2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. [Link]
-
(2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]
-
(2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
(2023). Correction: Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of... Oncotarget. [Link]
-
(2011). Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(2023). Pyrazole‐Clubbed Piperazinyl Urea Derivatives: Synthesis, Characterization and Antimicrobial Studies toward Generating an Antibiotic/Antifungal Resistance Sensor. Request PDF - ResearchGate. [Link]
-
(n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions (RSC Publishing). [Link]
-
(2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. PubMed. [Link]
-
(2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Source institution not explicitly stated in the provided text]. [Link]
-
(2020). Biological evaluation of pyrazolyl-urea and dihydro-imidazo. Semantic Scholar. [Link]
-
(2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Source institution not explicitly stated in the provided text]. [Link]
-
(2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
(2025). Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. ResearchGate. [Link]
-
(2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]
-
(2024). Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins. MDPI. [Link]
-
(2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
-
(n.d.). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. PMC. [Link]
-
(2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. PMC. [Link]
-
(2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. [Link]
-
(2022). Compositional Analysis and Potent Insecticidal Activity of Supercritical CO2 Fluid Extracts of Alcea nudiflora L. Leaves. ACS Omega. [Link]
-
(2021). Synthesis and biological evaluation of novel pyridylpyrazole amides containing benzothiazole/thiourea/urea motif as pesticidal agents. Taylor & Francis. [Link]
-
(n.d.). Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New Pyrazolyl Thioureas Active against the Staphylococcus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdb.apec.org [pdb.apec.org]
- 14. mdpi.com [mdpi.com]
in silico modeling of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea binding
An In-Depth Technical Guide to the In Silico Modeling of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea Binding
This guide provides a comprehensive, technically detailed workflow for investigating the binding mechanism of the novel compound this compound with a relevant biological target using state-of-the-art in silico modeling techniques. As the specific biological target for this compound is not yet established in public literature, this guide will use a representative and highly relevant target to demonstrate the complete structure-based drug design (SBDD) process.
Rationale for Target Selection: The pyrazole-urea scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in Type-II kinase inhibitors. These inhibitors bind to the DFG-out (inactive) conformation of kinases, occupying the ATP-binding site and an adjacent allosteric pocket. Therefore, for this guide, we will use p38α mitogen-activated protein (MAP) kinase (PDB ID: 3HEC) as our target. This structure is co-crystallized with a pyrazole-urea inhibitor, making it an ideal and educational model for demonstrating the methodologies herein. This choice allows us to validate our workflow against a known binding mode.
This document is intended for researchers, computational chemists, and drug development professionals. It emphasizes not only the procedural steps but also the scientific rationale underpinning each choice, ensuring a robust and reproducible computational experiment.
Section 1: The Structure-Based Drug Design (SBDD) Philosophy
The foundation of this guide is the SBDD paradigm, a rational approach to drug discovery that leverages the three-dimensional structure of the biological target.[1][2] Unlike traditional high-throughput screening, SBDD allows for the design of molecules with high specificity and affinity, aiming to optimize interactions at the atomic level.[2] The process is iterative, involving target selection, binding site analysis, computational screening (docking), and refinement through more rigorous methods like molecular dynamics.[3][4]
Our workflow is designed as a self-validating cascade, where each subsequent step refines and validates the hypothesis generated by the previous one. We begin with a fast, approximate method (molecular docking) to generate an initial binding hypothesis and proceed to a computationally intensive, but more accurate, method (molecular dynamics) to assess the stability and energetics of that hypothesis in a dynamic, solvated environment.
Overall Computational Workflow
The logical flow of our investigation is depicted below. This multi-stage process ensures that computational resources are used efficiently, with less accurate, high-throughput methods filtering initial possibilities before more rigorous, time-consuming simulations are applied.
Caption: High-level workflow for in silico binding analysis.
Section 2: Pre-Processing and System Preparation
The axiom 'garbage in, garbage out' is paramount in computational chemistry. The accuracy of any simulation is critically dependent on the quality of the initial structures of both the protein and the ligand.
Target Protein Preparation
The starting point is the experimentally determined 3D structure of the target protein. We will use the crystal structure of p38α MAP kinase (PDB ID: 3HEC).
Protocol 2.1: Step-by-Step Protein Preparation
-
Obtain Structure: Download the PDB file for 3HEC from the RCSB Protein Data Bank (rcsb.org).
-
Initial Cleaning: Open the structure in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro). Remove all non-essential components:
-
Delete all water molecules.
-
Remove any co-solvents, ions, or crystallographic additives.
-
Delete the co-crystallized ligand. We are simulating our new compound, and the existing ligand's space defines our target binding site.
-
-
Structural Refinement:
-
Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are crucial for proper hydrogen bonding and electrostatics.
-
Assign Protonation States: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Tools like H++ or PropKa can assist in making these predictions.
-
Repair Missing Residues/Atoms: Check for and repair any missing side chains or backbone atoms using the software's built-in tools. For 3HEC, the structure quality is high, and this is often minimal.
-
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process while keeping the backbone atoms close to their crystallographic positions.
-
Final Output: Save the cleaned, prepared protein structure as a .pdb or .mol2 file for use in docking.
Ligand Preparation
Since this compound is a novel compound, its 3D structure must be built and optimized. Critically, we must also generate force field parameters that accurately describe its intramolecular and intermolecular interactions.
Protocol 2.2: Step-by-Step Ligand Preparation
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D sketch into an initial 3D conformation. Most chemical editors have this functionality built-in.
-
Conformational Search & Energy Minimization: Perform a systematic conformational search and energy minimization using a quantum mechanical (QM) or a robust molecular mechanics (MM) method. This ensures the ligand is in a low-energy, realistic conformation. The Austin Model 1 (AM1) semi-empirical method is often a good balance of speed and accuracy for this initial step.
-
Generate Force Field Parameters: This is the most critical step for a novel ligand. The parameters dictate how the ligand will behave in the simulation. We will use the CHARMM General Force Field (CGenFF).
-
Submit the minimized ligand structure (in .mol2 format) to the CGenFF server.[5]
-
The server will return a topology file (.str or .itp) containing all the necessary bond, angle, dihedral, and non-bonded parameters.
-
Crucially, check the output for any "penalty" scores. High penalties indicate that certain parameters are guessed by analogy and may be inaccurate. These may require further QM-based parameterization for highly accurate work.
-
-
Final Output: Save the final 3D structure and the generated topology/parameter files.
Section 3: Molecular Docking – Predicting the Binding Pose
Molecular docking serves to predict the preferred orientation of our ligand when bound to the protein, forming a stable complex.[6] It uses scoring functions to estimate the binding affinity for different poses, allowing us to rank and select the most probable binding mode for further analysis.[7]
Protocol 3.1: Step-by-Step Molecular Docking with AutoDock Vina
-
Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions. This can be done using AutoDock Tools (ADT).
-
Define the Binding Site (Grid Box): The "search space" for the docking algorithm must be defined. Since we are using a structure (3HEC) that was co-crystallized with a similar inhibitor, the most logical approach is to define the grid box to encompass the volume occupied by that original ligand. This ensures our search is focused on the known active site.
-
Run AutoDock Vina: Execute the Vina docking command, specifying the prepared protein, the ligand, the grid box coordinates and dimensions, and an output file name.
-
Analyze Results: Vina will output a set of predicted binding poses (typically 9-10) ranked by their calculated binding affinity (in kcal/mol).
-
Examine the top-scoring pose. Does it make sense chemically? Look for key interactions like hydrogen bonds with hinge-region residues (e.g., Met109 in p38α), and hydrophobic interactions.
-
Check for consensus among the top poses. If the top 3-4 poses are very similar (low RMSD), it increases confidence in the predicted binding mode.
-
Section 4: Molecular Dynamics (MD) Simulation – Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the molecular system over time.[8][9] This allows us to assess the stability of the predicted docking pose and observe how the protein and ligand adapt to each other in a simulated physiological environment (water, ions, constant temperature, and pressure).[10]
MD Simulation Workflow
Sources
- 1. dromicslabs.com [dromicslabs.com]
- 2. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
exploring the pharmacophore of pyrazolyl-urea p38 inhibitors
Structural Dynamics and Pharmacophore Mapping of Pyrazolyl-Urea p38 MAPK Inhibitors
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokine production (TNF
This guide dissects the pharmacophore of this class, focusing on their mechanism as Type II inhibitors .[7] These compounds induce and stabilize a specific "DFG-out" conformational change, creating a deep hydrophobic pocket adjacent to the ATP site.[1][7] We will explore the structural determinants of this binding mode, the medicinal chemistry that optimizes residence time, and the protocols required to validate these interactions.
Molecular Mechanism: The Type II Shift
To understand the efficacy of pyrazolyl-ureas, one must first understand the conformational plasticity of the kinase activation loop.
The DFG-in vs. DFG-out Conformation
In the active state (DFG-in), the Aspartate (D) of the conserved DFG motif (Asp168-Phe169-Gly170 in p38
-
Type II Inhibitors (Pyrazolyl-Ureas): Induce a flip where Asp168 rotates away from the ATP site, and Phe169 rotates into the ATP site. This exposes a new "allosteric" hydrophobic pocket (Specificity Pocket).
This conformational change is thermodynamically demanding but results in slow dissociation rates (
Signaling Pathway Context
The following diagram illustrates the p38 cascade and the precise intervention point of pyrazolyl-ureas.
Figure 1: The p38 MAPK signaling cascade.[2] Pyrazolyl-ureas act by locking p38 in an inactive conformation, preventing downstream activation of MK2 and subsequent cytokine release.
The Pyrazolyl-Urea Pharmacophore[10]
The success of BIRB 796 lies in its ability to bridge the ATP pocket and the allosteric pocket using a urea linker.
Structural Anatomy
The pharmacophore can be deconstructed into four distinct regions:
-
The Urea Linker (The Anchor):
-
Acts as a donor-acceptor-donor motif.
-
Interaction: Forms a bidentate hydrogen bond network. One -NH binds to the carboxylate side chain of Glu71 (on the
C-helix), and the other -NH binds to the backbone/sidechain of Asp168 (of the DFG motif). -
Significance: This interaction locks the
C-helix and the activation loop together, stabilizing the inactive state.
-
-
The Pyrazole Ring (The Scaffold):
-
Positions the urea and the hydrophobic tail.
-
Often substituted to maximize steric fit.
-
-
The tert-Butyl Group (The Hydrophobic Lock):
-
Located on the pyrazole ring (C5 position).
-
Interaction: Fits snugly into the hydrophobic pocket created by the movement of Phe169 .
-
Significance: This is the critical determinant for potency. Replacing this with a methyl group drastically reduces affinity (see SAR section).
-
-
The Aryl Tail (The Specificity Element):
-
Usually a naphthyl or substituted phenyl ring.
-
Interaction: Occupies the hydrophobic pocket II (adjacent to the gatekeeper residue Thr106).
-
Significance: Provides selectivity against other kinases.[4]
-
Pharmacophore Map
Figure 2: Pharmacophore map of BIRB 796 binding to p38
Medicinal Chemistry & SAR Evolution
The optimization of this class highlights the sensitivity of the DFG-out pocket. The following data summarizes the Structure-Activity Relationship (SAR) evolution from early hits to the clinical candidate.
Key SAR Findings
-
N-Methyl vs. N-H Urea: Methylation of the urea nitrogens abolishes activity, confirming the necessity of the hydrogen bonds to Glu71/Asp168.
-
Pyrazolyl Substituents: A bulky lipophilic group at the C5 position of the pyrazole is essential. A tert-butyl group is optimal; a methyl group is too small to fill the pocket opened by Phe169.
-
Distal Ring: A naphthyl ring provides better hydrophobic packing than a phenyl ring.
Comparative Potency Table
| Compound Variant | Modification | IC | Structural Insight | |
| Compound 1 | N-Methyl Pyrazole | >10,000 | Inactive | Methyl too small for Phe169 pocket. |
| Compound 16 | N-Phenyl Pyrazole | 120 | 500 nM | Phenyl improves hydrophobic contact. |
| BIRB 796 | N-tert-butyl Pyrazole | 0.1 | 18 nM | tert-butyl perfectly fills the DFG-out pocket. |
| N-Me-Urea | Methylated Urea N | >10,000 | Inactive | Loss of H-bonds to Glu71/Asp168. |
Data synthesized from Pargellis et al. (2002) and Regan et al. (2002).
Experimental Protocols
To validate inhibitors of this class, researchers must employ assays that account for the slow binding kinetics characteristic of Type II inhibition.
Time-Resolved FRET (TR-FRET) Binding Assay
Standard enzymatic assays may underestimate the potency of Type II inhibitors if incubation times are insufficient. A TR-FRET assay measures the displacement of a tracer.
Protocol Workflow:
-
Reagents:
-
Target: Recombinant human p38
(GST-tagged). -
Tracer: AlexaFluor 647-labeled ATP-competitive tracer.
-
Antibody: Eu-labeled anti-GST antibody.
-
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Incubation (Critical):
-
Mix protein (5 nM) + Antibody (2 nM) + Tracer (10 nM).
-
Add Test Compound (dilution series).
-
Pre-incubation: Incubate for 2–4 hours at room temperature. Note: Short incubation (<30 min) will yield artificially high IC
values due to the slow conformational change.
-
-
Detection: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
X-Ray Crystallography (Co-crystallization)
Obtaining the "DFG-out" structure requires specific conditions to force the conformational shift.
Methodology:
-
Protein Prep: Express p38
in E. coli. Phosphorylation is not required (unphosphorylated p38 adopts DFG-out more easily). -
Complex Formation: Mix protein (10 mg/mL) with inhibitor (molar excess 1:1.5). Incubate overnight at 4°C to allow the slow conformational change to reach equilibrium.
-
Crystallization: Hanging drop vapor diffusion.
-
Reservoir: 100 mM MES (pH 6.0), 20-25% PEG 4000, 0.2 M (NH
) SO .
-
-
Validation: Check electron density at Asp168. It should be displaced ~10 Å compared to the apo structure.
Experimental Workflow Diagram
Figure 3: Integrated workflow for validating Type II p38 inhibitors. Note the extended incubation time in TR-FRET to account for slow binding kinetics.
Challenges & Future Directions
Despite the structural elegance of BIRB 796, it failed in Phase III clinical trials (Crohn's disease) due to limited efficacy and hepatotoxicity.
-
Pathway Redundancy: Blocking p38 alone may be insufficient due to compensatory signaling (e.g., via JNK or NF-
B). -
Toxicity: The "promiscuity" of the hydrophobic pocket II can lead to off-target effects (e.g., inhibition of JNK2 or c-Raf).
-
Future Strategy:
-
Type 1.5 Inhibitors: Hybrid molecules that bind DFG-in but extend into the back pocket, avoiding the extreme energetic penalty of the DFG-flip.
-
Covalent Inhibitors: Targeting non-catalytic cysteines to improve selectivity.
-
References
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[9] Nature Structural Biology, 9(4), 268–272. Link
-
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
-
Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358–364. Link
-
Schindler, T., et al. (2000). "Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor." Molecular Cell, 3(5), 639-648. Link
-
Kuma, Y., et al. (2005). "BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo." Journal of Biological Chemistry, 280(20), 19472-19479. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
Content Type: Technical Guide / Impurity Profile Reference Audience: Medicinal Chemists, CMC (Chemistry, Manufacturing, and Controls) Scientists, Analytical Chemists.
Executive Summary & Strategic Relevance
In the development of Type II kinase inhibitors—particularly those targeting p38 MAPK, B-Raf, or VEGFR—the pyrazolyl-urea motif is a privileged pharmacophore. However, the synthesis of these unsymmetrical urea drugs often generates a thermodynamically stable, symmetric byproduct: 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea (referred to herein as Bis-PyU ).
This guide provides the initial characterization framework for Bis-PyU . For drug development professionals, this molecule is not merely a chemical curiosity; it is a Critical Process Impurity (CPI) . Its formation competes with the desired drug substance, reducing yield, and its structural similarity to the active pharmaceutical ingredient (API) challenges purification and analytical resolution.
Core Chemical Identity[1][2]
-
Molecular Formula: C₁₇H₂₈N₆O
-
Molecular Weight: 332.45 g/mol
-
Role: Symmetric Urea Byproduct / Reference Standard
Formation Mechanism & Synthesis[1][8][9][10][11]
Understanding the origin of Bis-PyU is the first step in controlling it. It typically arises during the coupling of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with an isocyanate or a carbonyl source (e.g., CDI, Triphosgene).
The "Symmetric Urea Trap"
In a typical drug synthesis, an amino-pyrazole is reacted with an aryl isocyanate to form the active drug. However, if the isocyanate is generated in situ from the amino-pyrazole (using phosgene equivalents) to react with a second amine, the unreacted starting amino-pyrazole can compete for the intermediate isocyanate, leading to dimerization.
Figure 1: Formation Pathway of Bis-PyU
Caption: Competitive formation pathway where the starting amine acts as a nucleophile toward its own isocyanate derivative.
Protocol: Intentional Synthesis for Reference Standard
To characterize this impurity, one must first synthesize it in bulk.
-
Reagents: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (0.6 eq), Dichloromethane (DCM).
-
Procedure: Dissolve amine in DCM. Add CDI in portions at 0°C. Warm to RT and reflux for 4 hours.
-
Workup: The symmetric urea often precipitates due to low solubility in DCM compared to the amine. Filter the white solid. Wash with cold ether.
-
Purification: Recrystallization from EtOH/Water is typically required to remove imidazole byproducts.
Physicochemical Characterization
The symmetry of Bis-PyU simplifies its spectral signature, distinguishing it from unsymmetrical drug candidates.
NMR Spectroscopy (Diagnostic Signals)
Because the molecule is C2-symmetric, the proton and carbon counts in the spectra will correspond to half the molecule.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.58 | Singlet | 18H | tert-Butyl (2x 9H) |
| ¹H | 2.15 | Singlet | 6H | C3-Methyl (2x 3H) |
| ¹H | 6.05 | Singlet | 2H | C4-H Pyrazole Ring |
| ¹H | 8.80 - 9.10 | Broad Singlet | 2H | Urea NH (Solvent dependent) |
| ¹¹³C | 152.4 | - | - | Urea C=O |
| ¹¹³C | 148.1 | - | - | C3 (Pyrazole) |
| ¹¹³C | 136.5 | - | - | C5 (Pyrazole) |
| ¹¹³C | 103.2 | - | - | C4 (Pyrazole) |
Note: Shifts are estimated based on DMSO-d6 solvent. The high-field tert-butyl signal is characteristic of N-substituted pyrazoles.
Mass Spectrometry (HRMS)
-
Ionization Mode: ESI+
-
Theoretical [M+H]⁺: 333.2394
-
Fragmentation Pattern:
-
Loss of tert-butyl group (-56 Da).
-
Cleavage of urea bond yielding the isocyanate fragment (m/z ~180) and amine fragment (m/z ~154).
-
Infrared Spectroscopy (FT-IR)
-
3250–3350 cm⁻¹: N-H stretch (Secondary amide/urea).
-
1660–1690 cm⁻¹: C=O stretch (Strong, Urea carbonyl). Note: This often appears as a doublet or broad band if hydrogen bonding is significant in the solid state.
Analytical Method Development (HPLC)
Separating Bis-PyU from the active pharmaceutical ingredient (API) is critical for purity assays. Due to the double lipophilic tert-butyl groups, Bis-PyU is significantly more hydrophobic than most unsymmetrical kinase inhibitors (which typically contain polar morpholine or pyridine tails).
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic pyrazole) and 230 nm.
Figure 2: Analytical Logic & Retention Profile
Caption: Predicted elution order on C18. The symmetric urea (Bis-PyU) typically elutes after the API due to the lack of polar solubilizing groups often found on the 'right-hand' side of kinase inhibitors.
Biological & Functional Context[1][9][11][12][13][14]
While primarily an impurity, Bis-PyU serves as a negative control in biological assays.
-
Kinase Activity: Most Type II inhibitors require a "hinge-binding" motif (usually on the non-pyrazole side of the urea). Bis-PyU lacks this motif, possessing two "tail" groups instead.
-
Expected Potency: Likely inactive or significantly less potent (>10 µM) against p38 MAPK compared to the unsymmetrical drug (nM range), due to steric clash preventing the DFG-out conformation lock.
-
Toxicity: Bis-ureas can exhibit low solubility, leading to precipitation in cell assays, potentially causing false positives in turbidity-based readouts.
References
-
Regan, J., et al. (2002).[7] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
-
Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. Link
-
BLD Pharm. (2024). "Product Analysis: this compound." BLD Pharm Catalog, CAS 1311317-92-6. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 56965935, this compound." PubChem. Link
-
Smith, R. A., et al. (2009). "Discovery of heterocyclic ureas as p38 kinase inhibitors."[8][9] Bioorganic & Medicinal Chemistry, 17(2), 567-578. Link
Sources
- 1. 1208696-98-3|1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea|BLD Pharm [bldpharm.com]
- 2. 1311317-92-6|this compound|BLD Pharm [bldpharm.com]
- 3. 6-bromoindole Price from Supplier Brand Zhongshan Xingrui Chemical Co. , Ltd. on Chemsrc.com [m.chemsrc.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1311317-92-6_CAS号:1311317-92-6_this compound - 化源网 [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
p38 MAPK enzymatic assay using pyrazolyl-urea inhibitors
Application Note: Optimized Enzymatic Assay for p38 MAPK Inhibition using Pyrazolyl-Urea Scaffolds
Abstract & Scientific Context
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of proinflammatory cytokine production (TNF
These compounds are Type II inhibitors . They stabilize the kinase in an inactive "DFG-out" conformation, binding to a hydrophobic allosteric pocket adjacent to the ATP site.[3] This mechanism confers high selectivity and long residence time but introduces specific kinetic challenges in assay development.
Critical Technical Insight: Pyrazolyl-ureas exhibit slow-binding kinetics .[2] The enzyme must undergo a significant conformational change (activation loop reorganization) to expose the allosteric pocket.[2] Standard "mix-and-read" protocols often underestimate the potency of these inhibitors by orders of magnitude because equilibrium is not reached before the reaction starts. This guide details a pre-incubation optimized protocol to accurately determine
Mechanism of Action & Signaling Pathway[2]
The pyrazolyl-urea scaffold exploits the flexibility of the activation loop. The diagram below illustrates the pathway context and the structural shift required for inhibition.[4]
Caption: The p38 signaling cascade. Pyrazolyl-ureas bind to and stabilize the inactive DFG-out conformation, preventing substrate phosphorylation.
Assay Design Principles
To accurately characterize pyrazolyl-ureas, we utilize the ADP-Glo™ Kinase Assay (Promega). This coupled enzymatic assay quantifies kinase activity by measuring the ADP produced during the reaction.[5][6][7]
Key Experimental Variables
| Parameter | Condition | Rationale |
| Enzyme | p38 | The primary target for anti-inflammatory therapy. |
| Substrate | ATF2 (residues 19-96) or MBP | Physiological substrate preferred over generic peptides for better kinetic relevance. |
| ATP Conc. | Type II inhibitors are ATP-competitive (indirectly). Testing at | |
| Pre-incubation | 60 Minutes (Mandatory) | Allows the slow conformational shift (DFG-in |
| Detergent | 0.01% Brij-35 or Tween-20 | Prevents aggregation of hydrophobic urea compounds (promiscuous inhibition false positives). |
Detailed Protocol: p38 ADP-Glo Assay
Materials & Reagents[3][5][6][7][8][9][10]
-
Kinase: Recombinant human p38
(active).[8] -
Substrate: Recombinant ATF2 fusion protein or p38 peptide substrate.
-
Assay Buffer:
HEPES pH 7.5, , EGTA, Brij-35.-
Fresh Additive:
DTT (add immediately before use).
-
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plate: 384-well white, low-volume polystyrene plate (e.g., Corning 4513).
Experimental Workflow
The following workflow is designed to capture the true potency of slow-binding inhibitors.
Caption: Optimized workflow emphasizing the critical pre-incubation step for Type II inhibitors.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare
stocks of pyrazolyl-urea inhibitors in 100% DMSO. -
Perform a 1:100 dilution into Assay Buffer (without ATP) to create
working solutions (Final DMSO = 1%).
-
-
Enzyme Pre-incubation (The "Slow Binding" Step):
-
Add
of Compound solution to the 384-well plate. -
Add
of p38 Enzyme mixture ( final concentration). -
Centrifuge plate (1000 rpm, 1 min).
-
Incubate for 60 minutes at room temperature (
). Note: Skipping this results in right-shift.
-
-
Kinase Reaction:
-
Prepare
ATP/Substrate Mix ( ATP, ATF2 peptide). -
Add
of ATP/Substrate Mix to the pre-incubated wells. -
Final Reaction Volume:
. -
Incubate for 60 minutes at
.
-
-
ADP-Glo Detection:
-
Add
of ADP-Glo Reagent (stops reaction, depletes remaining ATP). -
Incubate 40 minutes at
. -
Add
of Kinase Detection Reagent (converts ADP ATP Light). -
Incubate 30 minutes at
.
-
-
Read: Measure luminescence (RLU) on a plate reader (e.g., EnVision or PHERAstar).
Data Analysis & Interpretation
Calculating
Normalize data to Percent Inhibition:
-
Max RLU: DMSO control (Enzyme + Substrate + ATP).
-
Min RLU: No Enzyme control (Substrate + ATP).
Fit the data to a 4-parameter logistic equation (Hill Slope).
Expected Results: The "Shift"
When characterizing pyrazolyl-ureas, compare the
| Protocol Variant | Expected | Interpretation |
| No Pre-incubation | Underestimated Potency. Enzyme has not switched to DFG-out; inhibitor competes poorly with ATP initially. | |
| 60 min Pre-incubation | True Potency. Equilibrium reached; high-affinity DFG-out binding established. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Flat Dose Response | Compound precipitation | Pyrazolyl-ureas are lipophilic. Ensure 0.01% Brij-35 is in the buffer. Check solubility limits ( |
| High Background | Incomplete ATP depletion | Ensure ADP-Glo Reagent is < 6 months old. Extend ATP depletion incubation to 60 mins. |
| Low Signal:Noise | Enzyme degradation | p38 is sensitive to freeze-thaw. Aliquot stocks. Ensure DTT is fresh (prevents oxidation). |
| Right-shifted | Insufficient Pre-incubation | For Type II inhibitors, extend pre-incubation to 2 hours to verify if equilibrium was reached at 1 hour. |
References
-
Pargellis, C., et al. (2002).[1][9][10] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1][2][4][11] Nature Structural Biology, 9(4), 268–272.[1][4] Link
-
Regan, J., et al. (2002).[1][12][9][10] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[12][9][10][13] Journal of Medicinal Chemistry, 45(14), 2994–3008.[12][9] Link
-
Regan, J., et al. (2003).[14] The kinetics of binding to p38MAP kinase by analogues of BIRB 796.[4] Bioorganic & Medicinal Chemistry Letters, 13(18), 3101–3104.[14] Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Detection of Phospho-p38 MAPK (Thr180/Tyr182) in Compound Screening
Abstract & Introduction
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical stress-response signaling cascade implicated in inflammation, cell cycle regulation, and apoptosis.[1] In drug development, monitoring p38 activation is essential for validating kinase inhibitors or assessing off-target toxicity.
However, detecting phosphorylated p38 (p-p38) presents specific challenges compared to total protein detection. Phosphorylation events are transient, and the phospho-epitope is highly susceptible to rapid dephosphorylation by endogenous phosphatases during cell lysis. This guide outlines a rigorous, field-proven protocol optimized for the preservation and specific detection of p-p38 (Thr180/Tyr182) following compound treatment.
The p38 Signaling Cascade
To interpret Western blot data accurately, one must understand the upstream and downstream context. p38 is activated by dual phosphorylation on Threonine 180 and Tyrosine 182 by MKK3 and MKK6.[2]
Figure 1: The canonical p38 MAPK activation cascade. Effective detection requires capturing the transition from p38 to p-p38.
Experimental Design Strategy
Kinetics Matter: The "Transient" Trap
A common failure mode in compound screening is treating cells for 24 hours and expecting to see p-p38. Phosphorylation is a rapid event.
-
Recommendation: Perform a time-course pilot (0, 15, 30, 60, 120 min) to determine peak activation for your specific cell line and stimulus.
-
Standard Peak: Often occurs between 15–30 minutes post-stimulation.
Control Selection
Every blot must include the following to be self-validating:
| Control Type | Agent | Purpose |
| Negative (Vehicle) | DMSO (0.1%) | Establishes baseline basal phosphorylation. |
| Positive (Inducer) | Anisomycin (10 µg/mL) or UV | Potent activator of p38; confirms the antibody is working and the pathway is intact [1]. |
| Inhibitor Control | SB203580 (10 µM) | Critical Nuance: SB203580 inhibits p38 catalytic activity (ATP competitor), not necessarily the upstream phosphorylation of p38. In fact, treating with SB203580 can sometimes cause a super-induction of p-p38 due to the loss of negative feedback loops [2]. To demonstrate inhibition of the pathway, blot for a downstream target like p-HSP27 or p-MAPKAPK-2 . |
Sample Preparation Protocol
The Golden Rule: Phosphatases are active even in melting ice. Speed and chemical inhibition are your only defenses.
Lysis Buffer Composition
Standard RIPA is insufficient. You must supplement with a "Phosphatase Inhibitor Cocktail."[3][4][5][6]
Recommended "Phospho-Preservation" Lysis Buffer:
-
Base: RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).
-
Protease Inhibitors: 1 mM PMSF, 1µg/mL Aprotinin/Leupeptin.
-
Phosphatase Inhibitors (CRITICAL):
-
Sodium Fluoride (NaF): 10–50 mM (Target: Ser/Thr phosphatases).
-
Sodium Orthovanadate (Na3VO4): 1 mM (Target: Tyr phosphatases). Note: Must be activated by boiling/pH adjustment if making from powder.
-
Beta-Glycerophosphate: 10–20 mM.[7]
-
Cell Harvesting (Adherent Cells)
Do NOT use Trypsin. Trypsinization is a stressor that activates p38, creating false positives.
-
Place culture dish on a bed of ice.
-
Aspirate media completely.
-
Wash 1x with ice-cold PBS (containing 1 mM NaF/Na3VO4 is optional but recommended).
-
Add ice-cold Lysis Buffer directly to the plate.
-
Scrape cells immediately with a cold plastic cell scraper.
-
Collect lysate in a pre-cooled microcentrifuge tube.
-
Sonication: Sonicate samples (e.g., 3 x 5-second pulses) to shear DNA and reduce viscosity. This improves protein solubility and band sharpness.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.
Western Blotting Protocol
Electrophoresis & Transfer[9]
-
Load: 20–30 µg total protein per lane.
-
Gel: 10% or 12% SDS-PAGE (p38 is ~38-40 kDa).
-
Transfer: PVDF membranes are recommended over Nitrocellulose for better retention of lower molecular weight proteins and higher mechanical strength for stripping/re-probing.
Blocking & Antibody Incubation (The "Milk vs. BSA" Debate)
Expert Insight: Do NOT use non-fat dry milk for phospho-antibodies if possible. Milk contains Casein, a phosphoprotein that can lead to high background or mask the signal [3].[6]
Protocol Workflow:
Figure 2: Optimized workflow for phospho-protein detection. Note the specific use of BSA for the primary antibody step.
-
Block: 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at Room Temperature (RT).
-
Primary Antibody:
-
Wash: 3 x 5 min in TBST.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse (1:2000–1:5000) in 5% BSA or 5% Milk/TBST for 1 hour at RT.
-
Detection: Enhanced Chemiluminescence (ECL).
Data Analysis & Normalization
To quantify compound effects accurately, you cannot rely on "housekeeping" proteins (GAPDH/Actin) alone. You must determine the Activation Index .
The Re-Probing Strategy
-
Detect p-p38 first (strongest signal usually requires the freshest antigen).
-
Strip the membrane (mild stripping buffer) OR use a different species primary antibody if multiplexing.
-
Re-probe for Total p38 .
Calculation
-
Why? Compounds might be toxic and degrade total protein levels. If p-p38 drops, but Total p38 drops equally, the drug is cytotoxic, not a pathway inhibitor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Weak/No Signal | Phosphatase activity | Add fresh Na3VO4 and NaF to lysis buffer. Keep samples cold. |
| Transient activation missed | Check 15, 30, and 60 min time points. 24h is likely too late. | |
| High Background | Blocking with Milk | Switch to 5% BSA for blocking and primary antibody incubation. |
| Inadequate washing | Increase TBST wash volumes and frequency (5 x 5 min). | |
| Multiple Bands | Isoform cross-reactivity | Ensure antibody is specific for p38α (MAPK14) if that is the target. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Thermo Scientific Halt Protease and Phosphatase Inhibitor Cocktail (100X) 1 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Application Note: Pyrazolyl-Urea Scaffolds as Type II p38 MAPK Inhibitors in Anti-Inflammatory Drug Discovery
Introduction & Rational Design
The pyrazolyl-urea scaffold represents a "privileged structure" in medicinal chemistry, particularly for the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . Unlike Type I inhibitors that compete directly with ATP in the active conformation, pyrazolyl-ureas typically function as Type II inhibitors . They stabilize the kinase in its inactive "DFG-out" conformation, offering superior selectivity profiles compared to ATP-mimetic drugs.
Mechanism of Action
The therapeutic rationale relies on blocking the p38 MAPK signaling cascade.[1] p38
Molecular Binding Mode:
-
The Pyrazole Ring: Acts as a scaffold, positioning substituents to interact with the hydrophobic pocket created by the activation loop movement.
-
The Urea Moiety: Functions as a hydrogen bond donor/acceptor "anchor." It typically forms a bidentate hydrogen bond with the carboxylate side chain of Glu71 and the backbone amide of Asp168 in the p38
active site. -
The "Gatekeeper" Interaction: A bulky lipophilic group (e.g., tert-butyl) at the C-5 position of the pyrazole often occupies the hydrophobic pocket exposed in the DFG-out conformation.
Pathway Visualization
Figure 1: The p38 MAPK inflammatory cascade and the intervention point of pyrazolyl-urea inhibitors.
Chemical Synthesis Protocol
Objective: To synthesize a 1,3-disubstituted pyrazolyl-urea derivative via the reaction of an amino-pyrazole with an isocyanate.
Reagents & Equipment[3][4]
-
Starting Material A: 5-amino-1-aryl-pyrazole (synthesized via Knorr condensation of hydrazine +
-ketonitrile). -
Starting Material B: Aryl isocyanate (commercially available or generated in situ).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Catalyst: Triethylamine (TEA) or Pyridine (optional, for basicity).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon to ensure anhydrous conditions (moisture reacts with isocyanates to form impurities).
-
Dissolution: Dissolve 1.0 equivalent (eq) of the 5-amino-pyrazole in anhydrous THF (5–10 mL per mmol).
-
Addition: Cool the solution to 0°C in an ice bath. Add 1.1 eq of the aryl isocyanate dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–12 hours.
-
Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The urea product is typically more polar than the isocyanate but less polar than the amine.
-
-
Quenching & Isolation:
-
If a precipitate forms (common for ureas): Filter the solid using a Büchner funnel and wash with cold diethyl ether.
-
If no precipitate: Concentrate the solvent under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0–5% Methanol in DCM).
-
Validation: Confirm structure via
H-NMR (DMSO- ). Look for two distinct singlet peaks between 8.0–10.0 ppm corresponding to the urea -NH protons.
In Vitro Validation: Cellular Inflammation Model
Objective: Evaluate the anti-inflammatory efficacy by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2]
Rationale
Nitric Oxide is a stable downstream proxy for inflammation. In RAW 264.7 cells, LPS induces iNOS (inducible Nitric Oxide Synthase), leading to NO accumulation.[2][3][4] Effective pyrazolyl-ureas block p38 MAPK, reducing iNOS expression and subsequent NO release.
Reagents
-
Cell Line: RAW 264.7 (Murine macrophages, ATCC TIB-71).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
Positive Control: SB203580 (p38 inhibitor) or Dexamethasone.
Detailed Protocol
-
Seeding: Plate RAW 264.7 cells in 96-well plates at a density of
cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO . -
Pre-treatment:
-
Stimulation: Add LPS to each well (Final concentration: 1
g/mL). Incubate for 24 hours . -
Griess Assay (NO Quantification):
-
Transfer 100
L of cell culture supernatant to a new 96-well plate. -
Add 100
L of Griess Reagent to each well. -
Incubate for 10 minutes at RT in the dark (purple color develops).
-
Measure absorbance at 540 nm using a microplate reader.
-
-
Viability Check (Crucial):
-
On the original cell plate (cells remaining), perform an MTT or CCK-8 assay to ensure the decrease in NO is due to pathway inhibition, not cytotoxicity.
-
Rejection Criteria: Any compound showing >20% cell death at the tested concentration should be flagged as cytotoxic.
-
Experimental Workflow Diagram
Figure 2: Workflow for differentiating anti-inflammatory activity from cytotoxicity.
Data Analysis & SAR Trends
When analyzing your pyrazolyl-urea library, organize data to highlight Structure-Activity Relationships (SAR). The table below illustrates expected trends based on established literature (e.g., Regan et al., Somakala et al.).
Representative SAR Table
| Compound ID | R1 (Pyrazole N-2) | R2 (Pyrazole C-5) | R3 (Urea Aryl) | p38 IC | RAW 264.7 NO Inhibition (%)** |
| PU-01 | Methyl | Methyl | Phenyl | > 10,000 | < 10% |
| PU-02 | Phenyl | tert-Butyl | Phenyl | 150 | 65% |
| PU-03 | Phenyl | tert-Butyl | 4-F-Phenyl | 85 | 78% |
| PU-04 | Phenyl | tert-Butyl | Naphthalene | 12 | 92% |
| Control | (SB203580) | - | - | 40 | 85% |
*Enzymatic Assay (ADP-Glo)
**At 10
Key SAR Insights:
-
The "Switch": Replacing the C-5 Methyl (PU-01) with a tert-Butyl group (PU-02) is critical. The bulky t-butyl group forces the kinase activation loop into the inactive conformation (DFG-out).
-
Aromatic Stacking: An N-2 Phenyl ring (PU-02) provides necessary
-stacking interactions within the hydrophobic pocket, vastly superior to an N-methyl group. -
Distal Binding: Extending the urea aryl group to a Naphthalene system (PU-04, similar to BIRB-796) allows the molecule to reach into the ATP-binding pocket, increasing potency from nanomolar to picomolar ranges.
References
-
Regan, J., et al. (2003).
MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796).[6] Journal of Medicinal Chemistry. -
Somakala, K., & Amir, M. (2017).[7] Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharmaceutica Sinica B.
-
Parganas, E., et al. (2025). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[6] ResearchGate/Columbia University.
-
Lee, J.W., et al. (2019). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages.[5] Biomolecules & Therapeutics.[8]
- Dumas, J. (2000). Crystallographic structures of p38 kinase inhibitors. Current Opinion in Drug Discovery & Development.
Sources
- 1. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jkb.ub.ac.id [jkb.ub.ac.id]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory… [ouci.dntb.gov.ua]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Setup for Pyrazolyl-Urea Kinase Inhibitors
Abstract
Pyrazolyl-urea compounds represent a privileged scaffold in medicinal chemistry, particularly as ATP-competitive inhibitors of p38 MAPK (anti-inflammatory) and multi-kinase targets like VEGFR/PDGFR (oncology). However, their high lipophilicity (LogP > 3.5) and poor aqueous solubility present significant hurdles for in vivo translation. This guide provides a validated experimental framework for testing these compounds, moving from formulation strategies to efficacy models (LPS-induced inflammation and Tumor Xenografts).
Part 1: Formulation Strategy (The Critical Barrier)
The failure of pyrazolyl-ureas in preclinical models is often due to poor bioavailability rather than lack of potency. Standard aqueous suspensions often result in erratic absorption.
Solubility Profiling & Vehicle Selection
Do not rely on simple suspensions (e.g., CMC/Tween) unless bioavailability is confirmed. Use a "Step-Up" solubility protocol.
Protocol: Formulation Decision Tree
-
Stock Solution: Dissolve compound in 100% DMSO at 50-100 mg/mL. Store at -20°C.
-
Standard Co-solvent System (First Line):
-
5% DMSO (Solubilizer)
-
40% PEG 300 or PEG 400 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
50% Saline or Water (Diluent)
-
Procedure: Add DMSO stock -> Add PEG -> Vortex -> Add Tween -> Vortex -> Slowly add warm saline while vortexing.
-
-
Complexation (Second Line - If precipitation occurs):
-
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (pH 7.4).
-
Procedure: Add solid compound to HP-β-CD solution. Sonicate for 30-60 mins at 40°C. Filter (0.22 µm) if used for IV.
-
Visualization: Formulation Logic
Figure 1: Decision tree for selecting the appropriate vehicle based on aqueous stability. Pyrazolyl-ureas often require Vehicle B for consistent oral bioavailability.
Part 2: Pharmacokinetics (PK) & Bioavailability
Before efficacy testing, you must define the
PK Study Protocol (Rat/Mouse)
-
Animals: SD Rats (n=3 per timepoint) or BALB/c Mice (n=3 per timepoint).
-
Dosing:
-
IV Arm: 1-2 mg/kg (formulated in 5% DMSO/PEG/Saline).
-
PO Arm: 10-30 mg/kg (formulated in Vehicle A or B).
-
-
Sampling: Tail vein or retro-orbital blood collection.
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Bioanalysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Transition: Monitor parent ion
and specific urea cleavage fragments.
-
Table 1: Target PK Parameters for Efficacy
| Parameter | Definition | Target Value (Oral) | Significance |
|---|
|
Part 3: Pharmacodynamics (Mechanism of Action)
Pyrazolyl-ureas typically target the p38 MAPK pathway (inflammation) or Raf/VEGFR (oncology).
Mechanism Visualization (p38 MAPK Pathway)
Figure 2: The p38 MAPK signaling cascade. Pyrazolyl-ureas block the ATP binding pocket of p38, preventing phosphorylation of downstream effectors like MK2 and subsequent cytokine release.
Part 4: Efficacy Models
Acute Inflammation: LPS-Induced TNF- Release (Mouse)
This is the "Go/No-Go" model for anti-inflammatory pyrazolyl-ureas. It tests if the drug can inhibit the acute cytokine storm.
-
Animals: Female BALB/c mice (6-8 weeks).
-
Group Size: n=6-8 per group.
-
Protocol:
-
Pre-treatment: Administer Test Compound (PO) at
hour (or at determined in PK study).-
Doses: 3, 10, 30 mg/kg.
-
Control: Vehicle only.
-
Positive Control: Dexamethasone (1 mg/kg) or BIRB-796 (10 mg/kg).
-
-
Challenge: Inject Lipopolysaccharide (LPS, E. coli 0111:B4) IP at 1 mg/kg at
. -
Termination: Euthanize mice at
minutes (Peak TNF- ). -
Readout: Collect serum; measure TNF-
via ELISA.
-
-
Success Criteria: Dose-dependent reduction of serum TNF-
with mg/kg.
Chronic Oncology: Subcutaneous Xenograft (Nude Mice)
For multi-kinase inhibitors (e.g., VEGFR/Raf targets).
-
Animals: BALB/c Nude or SCID mice.
-
Cell Line: HT-29 (Colorectal) or A375 (Melanoma).
-
Protocol:
-
Implantation: Inject
cells in 100µL Matrigel/PBS (1:1) into the right flank. -
Staging: Wait until tumors reach ~100-150
(approx. 10-14 days). -
Randomization: Sort mice into groups to ensure equal average tumor volume.
-
Dosing: Daily oral gavage (QD) for 21 days.
-
Dose: Based on MTD (typically 10-50 mg/kg).
-
-
Measurement: Measure tumor volume (
) and body weight 3x/week.
-
-
Success Criteria: Tumor Growth Inhibition (TGI) > 50% compared to vehicle.
Part 5: Safety & Toxicology Monitoring
Urea-based kinase inhibitors carry specific toxicity risks that must be monitored during efficacy studies.
-
Hepatotoxicity: Pyrazolyl-ureas can form reactive metabolites.
-
Monitor: ALT/AST levels in serum at study termination.
-
-
Dermatological Effects: Hand-foot skin reaction is common with urea-kinase inhibitors (e.g., Sorafenib).
-
Monitor: Check paws for redness/peeling in chronic studies.
-
-
Body Weight: A loss of >15% body weight requires immediate dosing holiday or euthanasia.
References
-
Regan, J., et al. (2002).[2] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link
-
Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Kulkarni, S.S., et al. (2007). "Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study." Journal of Computer-Aided Molecular Design. Link
-
BenchChem Application Note. (2025). "JS-K Xenograft Mouse Model for In Vivo Efficacy Studies." BenchChem Protocols. Link
-
Gad, S.C., et al. (2006). "Vehicles for Lipophilic Drugs: Implications for Experimental Design." International Journal of Toxicology. Link
Sources
Application Note: Quantifying TNF-α Inhibition by 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
This Application Note is designed for researchers investigating the anti-inflammatory properties of the symmetric pyrazole-urea compound 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea (CAS: 1311317-92-6).
While structurally related to the well-known p38 MAPK inhibitor Doramapimod (BIRB 796) , this symmetric derivative represents a distinct chemical entity. This guide provides a rigorous protocol for quantifying its efficacy in suppressing Tumor Necrosis Factor-alpha (TNF-α) , a primary downstream effector of the p38 signaling cascade, using an LPS-stimulated human monocyte model.
Introduction & Biological Context
Compound Profile:
-
Chemical Class: Symmetric Diaryl Urea / Pyrazole-Urea.
-
Target Mechanism: Allosteric inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) .
Scientific Rationale: The urea moiety in this molecule is a classic pharmacophore for Type II kinase inhibition. It typically binds to the "DFG-out" conformation of the kinase, forming hydrogen bonds with the Glu71 and Asp168 residues (in p38α numbering). This binding locks the kinase in an inactive state, preventing the phosphorylation of downstream substrates like MK2 , which is required for the stabilization and translation of TNF-α mRNA.
Therefore, measuring the reduction of secreted TNF-α in Lipopolysaccharide (LPS)-stimulated monocytes is the gold-standard functional assay for validating the potency of this compound.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the signal transduction pathway where the compound intervenes. The inhibition of p38 prevents the MK2-mediated stabilization of TNF-α mRNA, thereby blocking cytokine secretion.
Figure 1: Signal transduction pathway showing the intervention point of pyrazole-urea inhibitors within the TLR4/p38 cascade.
Experimental Strategy
To ensure data integrity (E-E-A-T), this protocol uses THP-1 human monocytes . Unlike PBMCs, which suffer from donor-to-donor variability, THP-1 cells provide a robust, reproducible genetic background for testing novel inhibitors.
Key Experimental Variables
| Variable | Condition | Rationale |
| Cell Model | THP-1 (ATCC TIB-202) | High expression of TLR4; robust TNF-α response. |
| Stimulus | LPS (E. coli O111:B4), 1 µg/mL | Potent activator of TLR4 -> p38 pathway. |
| Pre-incubation | 60 minutes | Essential for Type II inhibitors to access the deep allosteric pocket before ATP competition occurs. |
| Readout Time | 4 Hours post-LPS | Peak TNF-α protein secretion occurs at 4h; degradation begins shortly after. |
| Vehicle Control | DMSO < 0.2% | Urea compounds have low aqueous solubility; DMSO is required but must be minimized to prevent cytotoxicity. |
Detailed Protocol
Phase 1: Reagent Preparation
-
Compound Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM . Vortex heavily. If precipitation occurs, sonicate at 37°C.
-
LPS Stock: Reconstitute LPS in sterile PBS to 1 mg/mL. Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Medium: RPMI-1640 + 10% Heat-Inactivated FBS + 1% Pen/Strep. Note: Heat inactivation (56°C for 30 min) is critical to destroy complement proteins that might interfere with LPS signaling.
Phase 2: Cell Preparation
-
Harvest THP-1 cells in log-phase growth (viability >95%).
-
Centrifuge at 300 x g for 5 mins and resuspend in Assay Medium.
-
Adjust density to 2.0 x 10^5 cells/mL .
-
Seed 100 µL/well into a 96-well V-bottom or flat-bottom tissue culture plate (20,000 cells/well).
Phase 3: Treatment & Stimulation Workflow
Figure 2: Step-by-step experimental timeline.
-
Serial Dilution: Prepare a 3-fold serial dilution of the inhibitor in Assay Medium containing 0.2% DMSO.
-
Top Concentration: 10 µM (Final assay conc).
-
Range: 10 µM down to 0.5 nM (8-point curve).
-
-
Addition: Add 50 µL of the diluted inhibitor to the cells.
-
Control 1: Vehicle (DMSO only) + LPS (Max Signal).
-
Control 2: Vehicle (DMSO only) + PBS (Background/Min Signal).
-
-
Pre-incubation: Incubate at 37°C / 5% CO2 for 60 minutes .
-
Stimulation: Add 50 µL of LPS (4x stock = 4 µg/mL) to all wells except the Background control. Final LPS conc = 1 µg/mL.[6]
-
Incubation: Incubate for exactly 4 hours .
-
Harvest: Centrifuge the plate at 500 x g for 5 minutes to pellet cells. Transfer 150 µL of supernatant to a fresh plate or storage tubes (-80°C).
Phase 4: Quantification (ELISA)
Use a matched-pair antibody ELISA kit (e.g., R&D Systems DuoSet or equivalent) for Human TNF-α.
-
Coat high-binding plates with Capture Antibody overnight.
-
Block with 1% BSA/PBS for 1 hour.
-
Add 50 µL of cell supernatant (diluted 1:5 or 1:10 if signal is too high) per well.
-
Incubate 2 hours.
-
Add Detection Antibody -> Streptavidin-HRP -> TMB Substrate.
-
Stop reaction with H2SO4 and read OD at 450 nm.
Data Analysis & Expected Results
Calculation
-
Normalize: Subtract the mean OD of the Background wells (No LPS) from all values.
-
Percent Inhibition:
-
Curve Fitting: Plot log[Inhibitor] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model) to determine the IC50 .
Validation Criteria
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference IC50: If running a positive control like BIRB 796 , expected IC50 in THP-1 cells is typically 10–50 nM .
-
Toxicity Check: Run a parallel MTT or CellTiter-Glo assay on the cell pellets. If the compound reduces cell viability at the same concentration it reduces TNF-α, the inhibition is likely an artifact of cytotoxicity, not specific p38 blockade.
References
-
Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[7] Nature Structural Biology, 9(4), 268–272. Link
- Establishes the binding mode of pyrazole-urea inhibitors (BIRB 796) to the DFG-out pocket.
-
Regan, J. et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
- Detailed SAR of the pyrazole-urea class, providing context for the symmetric deriv
-
Schindler, J.F. et al. (2007). "Crystal structure of the p38alpha-MAPKAP kinase 2 heterodimer." Journal of Molecular Biology, 370(2), 290-302. Link
- Explains the downstream activation of MK2, the direct effector blocked by this protocol.
-
PubChem Compound Summary. "this compound" (CID 22618347). Link
- Verification of the specific chemical structure and CAS 1311317-92-6.
Sources
- 1. 1-(2,3-Dimethylphenyl)-3-(1-methyl-3-tert-butyl-1H-pyrazole-5-yl)urea | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 脲砌块|Urea block-范德生物科技公司 [bio-fount.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1311317-92-6|this compound|BLD Pharm [bldpharm.com]
- 5. 1208696-98-3|1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea|BLD Pharm [bldpharm.com]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Kinase Selectivity Profiling of Pyrazolyl-Urea Type II Inhibitors
From Biochemical Screens to Cellular Target Engagement
Executive Summary
The pyrazolyl-urea scaffold represents a cornerstone in kinase inhibitor design, famously exemplified by compounds like Doramapimod (BIRB 796) and Sorafenib. These molecules predominantly function as Type II inhibitors , stabilizing the inactive "DFG-out" conformation of the kinase. While this binding mode offers kinetic advantages—such as prolonged residence time—it introduces complex selectivity challenges. The urea moiety's capacity to form extensive hydrogen bond networks can lead to "privileged structure" promiscuity if the allosteric hydrophobic tail is not rigorously optimized.
This guide provides a validated workflow for profiling the selectivity of pyrazolyl-urea candidates. We move beyond simple IC50 generation to a dual-phase approach: broad-spectrum biochemical profiling followed by live-cell target engagement using NanoBRET™ technology.[1]
The Pyrazolyl-Urea Scaffold: Mechanism of Action
To profile these compounds effectively, one must understand their binding mode.[2] Unlike Type I inhibitors that compete directly with ATP in the active conformation, pyrazolyl-ureas exploit a hydrophobic pocket exposed only when the conserved DFG (Asp-Phe-Gly) motif flips.
Structural Keypoints for Profiling:
-
Hinge Binding: The heterocycle (pyrazole) often interacts with the hinge region.[2][3]
-
The Urea Linker: Functions as the "anchor," forming bidentate hydrogen bonds with the conserved Glutamate (e.g., Glu71 in p38) and the backbone amide of the DFG-Aspartate.
-
Allosteric Pocket: The aryl/alkyl group attached to the urea occupies the hydrophobic pocket created by the DFG-out shift.[2] This is the primary determinant of selectivity.
Diagram 1: Type II Binding Mode Mechanism
Caption: Schematic of Type II inhibition. The urea moiety anchors the molecule to the conserved Glu and DFG-Asp, while the tail exploits the allosteric pocket.
Phase 1: Biochemical Selectivity Profiling
Objective: Rapidly filter compounds by assessing affinity against a broad panel (50–300 kinases).
Methodology: Competition Binding Assays
For Type II inhibitors, binding assays (measuring
-
Why? Activity assays typically use
concentrations of ATP. Since Type II inhibitors are often ATP-competitive but bind to a conformation that cannot bind ATP, high ATP concentrations in functional assays can artificially shift potency, masking true affinity. Binding assays (e.g., DiscoveRx KINOMEscan or similar) are ATP-independent.
Data Analysis: Quantifying Selectivity
Do not rely solely on visual inspection of "heat maps." Use quantitative metrics to rank your library.
1. Selectivity Score (
-
Target:
(highly selective).
2. Gini Coefficient: A more robust metric that accounts for the distribution of inhibition across the entire panel, not just a threshold.
-
Range: 0 (equally inhibits all kinases) to 1 (inhibits only one kinase).[4]
-
Target:
for a selective chemical probe.
Table 1: Example Profiling Data (Pyrazolyl-Urea Analogs)
| Compound ID | Primary Target ( | S(10) Score | S(35) Score | Gini Coeff. | Interpretation |
| PU-001 | p38 | 0.02 | 0.08 | 0.65 | Moderate selectivity. Likely hits JNK/Raf family. |
| PU-002 | p38 | 0.15 | 0.28 | 0.42 | Promiscuous. Urea tail likely too small/flexible. |
| PU-003 | p38 | 0.005 | 0.01 | 0.88 | Highly Selective. Optimized allosteric fit. |
Phase 2: Cellular Target Engagement (NanoBRET™)
Objective: Validate that biochemical potency translates to intracellular target engagement (TE). Biochemical assays fail to account for:
-
Cell membrane permeability.[5]
-
Intracellular ATP competition (mM levels).
-
Protein-protein interactions that stabilize active/inactive conformations.
Protocol: NanoBRET™ TE Intracellular Kinase Assay This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer by your compound in live cells.[6][7]
Workflow Diagram
Caption: NanoBRET™ TE workflow. Cells express Kinase-NanoLuc; tracer and compound compete for the binding site.[6][7]
Detailed Protocol Steps
Materials:
-
HEK293 or HeLa cells.
-
Kinase-NanoLuc® Fusion Vector (Promega).[6]
-
Transfection Reagent (e.g., FuGENE® HD).
-
NanoBRET™ Tracer (K-4 or K-5 are common for Type II/p38 inhibitors).
-
Nano-Glo® Substrate.[8]
Step 1: Transfection (Day 1)
-
Dilute Kinase-NanoLuc® plasmid DNA in Opti-MEM® I.
-
Add Transfection Reagent (3:1 ratio Reagent:DNA). Incubate 20 min at RT.
-
Mix with trypsinized cells (
cells/mL). -
Plate into white, non-binding surface 96-well plates (100 µL/well).
-
Incubate 24h at 37°C, 5% CO2.
Step 2: Compound Treatment (Day 2)
-
Tracer Prep: Prepare 20X Tracer solution in Opti-MEM (concentration is kinase-specific, typically 0.5–1.0 µM).
-
Compound Prep: Prepare 10X serial dilutions of the pyrazolyl-urea compound in Opti-MEM (ensure DMSO < 1% final).
-
Remove media from cells? NO. (Add-only format prevents cell detachment).
-
Add 5 µL of 20X Tracer to each well.
-
Immediately add 10 µL of 10X Compound.
-
Mix plate on orbital shaker (30 sec, 700 rpm).
Step 3: Incubation & Detection
-
Incubate cells for 2 hours at 37°C. Note: Type II inhibitors have slow
. A 2-hour incubation is critical to reach equilibrium. -
Add 25 µL of 3X NanoBRET™ Nano-Glo® Substrate/Extracellular Inhibitor mix.
-
Read immediately on a BRET-compatible luminometer (e.g., GloMax®).
-
Donor Channel: 460 nm (NanoLuc).
-
Acceptor Channel: 618 nm (Tracer).
-
Step 4: Data Calculation
Calculate the raw BRET ratio:
Troubleshooting & Optimization
Issue: "Flat" Dose-Response Curves
-
Cause: The tracer affinity is too high relative to your compound, or the compound is impermeable.
-
Solution:
-
Check the Cheng-Prusoff relationship. If Tracer
is very low, you need higher compound concentrations to compete. -
Residence Time: Pyrazolyl-ureas are slow binders. Extend incubation to 3–4 hours to ensure equilibrium.
-
Issue: High Background / Low Dynamic Range
-
Cause: High expression of Kinase-NanoLuc can lead to non-specific BRET or artifacts.
-
Solution: Use "Carrier DNA" to dilute the Kinase-NanoLuc plasmid during transfection (1:10 ratio) to lower expression levels while maintaining transfection efficiency.
References
-
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
-
Liu, H., et al. (2010).[9] "Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(16), 4885-4891.[9] Link
-
Karaman, M. W., et al. (2008).[10] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26, 127–132. Link
-
Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Technical Manual TM461. Link
-
Graczyk, P. P. (2007).[10] "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases."[11] Journal of Medicinal Chemistry, 50(23), 5773-5779. Link
Sources
- 1. Kinase Selectivity Profiling Services [promega.com]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolyl-Urea Compounds
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of pyrazolyl-urea compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolyl-urea compounds exhibit poor aqueous solubility?
A: The limited aqueous solubility of many pyrazolyl-urea compounds stems from a combination of their physicochemical properties. These molecules often possess a rigid, planar structure that facilitates strong crystal lattice formation. The energy required to overcome these intermolecular forces in the solid state and solvate the individual molecules in water can be substantial. Furthermore, the pyrazole and urea moieties, while containing heteroatoms capable of hydrogen bonding, are often part of a larger, hydrophobic scaffold, leading to an overall low affinity for aqueous environments. Factors influencing the solubility of pyrazole derivatives include molecular weight, with higher molecular weight compounds being more difficult to solvate, and the nature of substituents on the pyrazole ring. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.
Q2: What are the primary strategies for improving the aqueous solubility of my pyrazolyl-urea compound?
A: There are two main prongs of attack for enhancing the aqueous solubility of pyrazolyl-urea compounds: chemical modification of the molecule itself and formulation-based approaches.
-
Chemical Modifications: This involves altering the chemical structure of the compound to inherently increase its solubility. Key strategies include:
-
Salt Formation: For ionizable compounds, forming a salt is often the most effective method to increase solubility and dissolution rates.
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility.
-
Introduction of Ionizable or Polar Functional Groups: Strategically adding polar or ionizable groups to the molecular scaffold can significantly improve aqueous solubility.
-
-
Formulation-Based Approaches: These methods focus on the formulation of the compound without altering its chemical structure. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size through methods like micronization and nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can lead to the formation of an amorphous solid dispersion, which has a higher energy state and greater solubility than the crystalline form.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins are commonly used to increase the solubility of poorly soluble drugs.
-
The choice of strategy depends on the specific properties of your pyrazolyl-urea compound and the desired application.
Troubleshooting Guide: Formulation-Based Approaches
This section provides detailed protocols and troubleshooting advice for common formulation-based solubility enhancement techniques.
Issue 1: My pyrazolyl-urea compound has extremely low solubility, and I need to prepare a stock solution for in vitro assays.
Strategy: Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.
Experimental Protocol: Determining Solubility in Co-solvent Mixtures
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of PEG 400, Propylene glycol, or Ethanol).
-
Equilibration: Add an excess amount of your pyrazolyl-urea compound to each co-solvent mixture in sealed vials.
-
Shaking: Agitate the vials in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation: Example of Co-Solvent Effect on a Model Pyrazolyl-Urea Compound
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase in Solubility |
| None (Water) | 0 | 0.5 | 1 |
| PEG 400 | 10 | 15 | 30 |
| 20 | 50 | 100 | |
| 30 | 120 | 240 | |
| 40 | 250 | 500 | |
| Ethanol | 10 | 10 | 20 |
| 20 | 35 | 70 | |
| 30 | 80 | 160 | |
| 40 | 150 | 300 |
This data is illustrative and the actual solubility enhancement will depend on the specific pyrazolyl-urea compound and co-solvent used.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when the co-solvent stock is diluted into aqueous assay media, consider using a lower stock concentration or a different co-solvent system.
-
Co-solvent toxicity: Be mindful of the potential toxicity of the co-solvent in your biological assays. Always run appropriate vehicle controls.
Workflow for Co-Solvency Solubility Determination
Caption: Workflow for determining pyrazolyl-urea solubility in co-solvent mixtures.
Issue 2: I need to improve the dissolution rate and oral bioavailability of my solid pyrazolyl-urea compound.
Strategy 1: Solid Dispersion
A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can reduce drug crystallinity, improve wettability, and enhance dissolution rates. The drug may exist in an amorphous state within the carrier, which has a higher free energy and greater solubility than the crystalline form.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the pyrazolyl-urea compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier). Dissolve both in a minimal amount of a suitable organic solvent (e.g., methanol, acetone) in a round-bottom flask with stirring until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform in vitro dissolution studies using a USP dissolution apparatus in a relevant medium (e.g., simulated gastric or intestinal fluid).
Data Presentation: Example of Solid Dispersion Effect on a Model Pyrazolyl-Urea Compound
| Formulation | Drug-to-Carrier Ratio | Solubility (µg/mL) | Fold Increase in Solubility |
| Pure Drug | - | 0.5 | 1 |
| Solid Dispersion (PVP K30) | 1:1 | 25 | 50 |
| 1:2 | 60 | 120 | |
| 1:4 | 150 | 300 | |
| Solid Dispersion (Soluplus®) | 1:1 | 40 | 80 |
| 1:2 | 100 | 200 | |
| 1:4 | 220 | 440 |
This data is illustrative and the actual solubility enhancement will depend on the specific pyrazolyl-urea compound and carrier used.
Troubleshooting:
-
Phase separation: If the drug and carrier are not miscible, phase separation may occur. Try a different carrier or solvent system.
-
Recrystallization upon storage: The amorphous form can be unstable and may recrystallize over time. Store the solid dispersion in a desiccator and monitor its physical stability.
Workflow for Solid Dispersion Preparation
Caption: Workflow for the preparation and evaluation of a solid dispersion.
Strategy 2: Nanosuspension
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers. This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media. The increased solubility is attributed to the significant increase in the surface area-to-volume ratio.
Experimental Protocol: Preparation of a Nanosuspension by Precipitation
-
Organic Phase Preparation: Dissolve the pyrazolyl-urea compound in a suitable organic solvent (e.g., acetone, methanol) to create a concentrated drug solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication. The rapid mixing causes the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
Dissolution Testing: Perform in vitro dissolution studies.
Troubleshooting:
-
Particle aggregation: If the nanoparticles aggregate, try increasing the concentration of the stabilizer or using a different stabilizer.
-
Crystal growth: Ostwald ripening can lead to an increase in particle size over time. Store the nanosuspension at a controlled temperature and monitor particle size.
Workflow for Nanosuspension Preparation
Caption: Workflow for the preparation and characterization of a nanosuspension.
Issue 3: I need a simple method to increase the solubility of my pyrazolyl-urea compound for initial screening.
Strategy: Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.
Experimental Protocol: Determining Solubility in Surfactant Solutions
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of a surfactant (e.g., Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween® 80)) at concentrations above their CMC (e.g., 0.5%, 1%, 2% w/v).
-
Equilibration: Add an excess amount of your pyrazolyl-urea compound to each surfactant solution.
-
Analysis: Follow the same procedure for equilibration and quantification as described in the co-solvency protocol.
Data Presentation: Example of Surfactant Effect on a Model Pyrazolyl-Urea Compound
| Surfactant | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase in Solubility |
| None (Water) | 0 | 0.5 | 1 |
| SLS | 0.5 | 50 | 100 |
| 1.0 | 120 | 240 | |
| 2.0 | 250 | 500 | |
| Tween® 80 | 0.5 | 30 | 60 |
| 1.0 | 80 | 160 | |
| 2.0 | 180 | 360 |
This data is illustrative and the actual solubility enhancement will depend on the specific pyrazolyl-urea compound and surfactant used.
Troubleshooting:
-
Surfactant-induced toxicity: Surfactants can be toxic to cells. Determine the non-toxic concentration range of the surfactant in your specific assay.
-
Interference with assay: Surfactants can interfere with certain assay formats. Run appropriate controls to assess for any interference.
Troubleshooting Guide: Chemical Modification
Issue 4: My pyrazolyl-urea compound is non-ionizable, and formulation approaches are not providing sufficient solubility enhancement.
Strategy: Prodrug Approach
A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body through enzymatic or chemical reactions. This strategy can be employed to temporarily improve the physicochemical properties of a drug, including its solubility.
Conceptual Workflow for Prodrug Design
troubleshooting kinase assay interference with urea-containing compounds
Topic: Urea-Containing Compounds & Kinase Inhibitors Ticket ID: KIN-UREA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Urea moieties (ureidos) are privileged pharmacophores in kinase drug discovery (e.g., Sorafenib, Regorafenib). They are critical for Type II inhibition, utilizing the urea nitrogen hydrogens to form a "donor-acceptor" hydrogen bond bridge with the conserved Glu/Asp pair in the kinase αC-helix and DFG motif.
However, these compounds introduce unique interference mechanisms that often confound standard screening data. This guide addresses the three most common support tickets we receive regarding urea compounds: promiscuous aggregation , time-dependent potency shifts , and optical interference .
Issue 1: "My compound inhibits every kinase I test (Promiscuous Inhibition)."
Diagnosis: Colloidal Aggregation.[1] Urea-containing compounds are prone to self-associating into colloidal particles (100–400 nm) at micromolar concentrations. These colloids sequester enzyme on their surface, causing non-specific denaturation and inhibition. This is the #1 cause of false positives in urea-based libraries.
The Validation Protocol: Detergent Sensitivity Test
If your IC50 increases (potency decreases) significantly in the presence of non-ionic detergent, your compound is likely an aggregator.
Step-by-Step Methodology:
-
Prepare Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2).
-
Prepare Buffer B: Standard Kinase Buffer + 0.01% (v/v) freshly prepared Triton X-100 (or 0.005% Tween-20).
-
Note: Do not exceed the Critical Micelle Concentration (CMC) significantly, or you risk affecting the kinase activity itself.
-
-
Run Parallel Dose-Response:
-
Plate 1: Compound titration in Buffer A.
-
Plate 2: Compound titration in Buffer B.
-
-
Calculate Shift Factor:
Data Interpretation:
| Observation | Diagnosis | Action |
| IC50 remains constant (Shift ≈ 1) | Specific Binding | Proceed to kinetic profiling. |
| IC50 increases > 3-fold with detergent | Aggregation | Discard hit or re-engineer solubility. |
| No inhibition in Buffer B | False Positive | Compound is a pure aggregator. |
Visual Workflow: Aggregation Decision Tree
Caption: Decision tree for distinguishing specific kinase inhibition from non-specific colloidal aggregation using detergent sensitivity.
Issue 2: "My IC50 data is not reproducible (Time-Dependent Shifts)."
Diagnosis: Slow-Binding Kinetics (Hysteresis). Urea-based inhibitors are classically Type II inhibitors . They bind to the inactive "DFG-out" conformation. The transition of the kinase from the active "DFG-in" to "DFG-out" state is energetically costly and slow. If you measure activity immediately after adding the compound, you will underestimate potency.
The Validation Protocol: Time-Shift Assay
You must determine the "residence time" or the equilibration time required for the compound to induce the conformational change.
Step-by-Step Methodology:
-
Prepare 2x Enzyme Mix and 2x Compound Mix .
-
Condition A (No Pre-incubation): Mix Enzyme and Compound, immediately add ATP/Substrate, and measure.
-
Condition B (60 min Pre-incubation): Mix Enzyme and Compound. Incubate at RT for 60 minutes. Then add ATP/Substrate and measure.[2]
-
Analyze: Plot IC50 curves for both conditions.
Quantitative Analysis:
| Compound Type | 0 min IC50 (nM) | 60 min IC50 (nM) | Shift Factor | Conclusion |
| Type I (ATP Competitive) | 10 | 10 | 1.0 | Fast on/off. Equilibrium reached instantly. |
| Type II (Urea-based) | 500 | 15 | 33x | Slow binding. Requires pre-incubation.[2][3][4] |
Technical Note: For urea compounds, reporting a single IC50 without stating the pre-incubation time is scientifically invalid. Always report: "IC50 = X nM (60 min pre-incubation)."
Visual Mechanism: Type II Binding Kinetics
Caption: Mechanism of Type II inhibition. Urea compounds stabilize the DFG-out state; the rate-limiting step is often the protein conformational change.
Issue 3: "My fluorescence signal is erratic or quenched."
Diagnosis: Optical Interference (Inner Filter Effect). Urea derivatives often contain extended conjugated pi-systems (aryl-urea-aryl) that absorb light in the UV-Blue region (300–400 nm). If your assay (e.g., TR-FRET, FP) uses excitation in this range, the compound may absorb the excitation light (Inner Filter Effect), appearing as a "super-inhibitor" (false positive).
The Validation Protocol: Optical Interference Check
Step-by-Step Methodology:
-
Absorbance Scan: Dilute compound to the highest screening concentration (e.g., 10 µM) in assay buffer. Scan absorbance from 300–700 nm.
-
Flag: If OD > 0.1 at your assay's Excitation or Emission wavelength.
-
-
No-Enzyme Control (Spike Test):
-
Prepare a "mimic" reaction with product already present (e.g., add ADP for ADP-Glo, or Phospho-peptide for FRET).
-
Result: The signal should be identical to the "DMSO only" control. If the signal drops, the compound is quenching the detection reagent, not inhibiting the enzyme.
-
References & Further Reading
-
Shoichet, B. K. (2006).[7] Screening in a spirit haunted by artifacts. Nature. Describes the foundational mechanism of colloidal aggregation in kinase inhibitors.
-
Feng, B. Y., & Shoichet, B. K. (2006).[7][8] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Detailed protocol for the Triton X-100 counter-screen.
-
Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time. Sigma-Aldrich / Merck Technical Library. Explains the "Jump Dilution" method for measuring residence time of Type II inhibitors.
-
Promega Corporation. Kinase Target Engagement & Residence Time. Technical Guide on using BRET for intracellular residence time, crucial for urea compounds that bind DFG-out.
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Covers fluorescence quenching and optical interference.
Sources
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase Target Engagement | Kinase Affinity Assay [france.promega.com]
- 7. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.inrs.ca [espace.inrs.ca]
optimizing reaction conditions for pyrazole ring formation
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Reaction Optimization
Core Directive & Mechanistic Logic
Welcome to the Pyrazole Synthesis Support Center. You are likely here because your cyclization failed, your yield is low, or—most commonly—you isolated the wrong regioisomer.
The formation of the pyrazole ring, typically via the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls), is deceptively simple.[1] It is governed by a delicate balance between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl carbons).
The "Hidden" Variable: Tautomerism
Most failures stem from ignoring the tautomeric equilibrium of the 1,3-dicarbonyl starting material. In solution, your diketone exists as a mixture of keto and enol forms. The hydrazine does not attack a static molecule; it attacks a shifting target. Control the tautomer, and you control the reaction.
Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways that lead to regioisomers. Understanding this bifurcation is the key to troubleshooting.
Figure 1: Bifurcation of the Knorr synthesis. The path taken depends heavily on solvent polarity and pH.
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to diagnose your specific failure mode.
| Symptom | Probable Cause | Technical Solution |
| Wrong Regioisomer | Solvent effects or pH directing nucleophilic attack. | Switch Solvents: If using Ethanol (protic), switch to THF (aprotic) or TFE (fluorinated). Protic solvents stabilize specific tautomers via H-bonding [1]. |
| Low Yield (<40%) | Incomplete dehydration of the intermediate (5-hydroxy-pyrazoline). | Force Dehydration: Add a catalytic amount of HCl or PTSA. If using thermal heating, install a Dean-Stark trap to physically remove water. |
| "Oiling Out" | Product trapped in oligomeric byproducts. | Change Workup: Do not just evaporate solvent. Pour the reaction mixture into ice-water with vigorous stirring to induce precipitation. |
| Colored Impurities | Oxidation of hydrazine or trace metal contamination. | Argon Purge: Hydrazines are air-sensitive. Run the reaction under inert atmosphere. Use high-grade hydrazine sources. |
The "Regioselectivity Switch" Protocol
If you are getting a mixture of isomers (e.g., 1,3- vs 1,5-disubstituted), you can often flip the ratio by changing the solvent system from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why? Fluorinated alcohols are strong Hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygen, increasing its electrophilicity and altering the "softness" of the attack site, often reversing the selectivity observed in standard alcohols [2].
Optimized Experimental Protocols
Protocol A: Regioselective Synthesis using Fluorinated Solvents
Best for: Drug discovery requiring high isomeric purity.
-
Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].
-
Addition: Cool to 0°C. Add the substituted hydrazine (1.1 equiv) dropwise.
-
Note: Slow addition at low temp favors kinetic control.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If the intermediate (hydroxy-pyrazoline) persists, heat to reflux for 1 hour.
-
-
Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine. Dry over MgSO4.
Protocol B: Microwave-Assisted One-Pot Synthesis
Best for: High-throughput library generation and stubborn substrates.
-
Charge: To a microwave vial, add:
-
Aldehyde (1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Hydrazine Hydrate (1.1 equiv)
-
Solvent: Ethanol or Water (Green Chemistry compatible) [3].
-
-
Irradiation: Seal and irradiate at 120°C for 10–15 minutes (Power: Dynamic, max 300W).
-
Isolation: Cool to RT. The product often precipitates directly. Filter and wash with cold ethanol.
-
Yield Advantage: Microwave heating overcomes the activation energy barrier for the dehydration step, often doubling yields compared to thermal reflux [4].
-
Decision Logic for Optimization
Follow this logic flow to optimize your specific reaction conditions.
Figure 2: Step-by-step logic for optimizing reaction parameters.
Frequently Asked Questions (FAQs)
Q: How do I remove trace hydrazine from my final product? It is showing up in the elemental analysis. A: Hydrazines are sticky and toxic. Do not rely solely on chromatography.
-
The Scavenger Method: After the reaction, add a slight excess of a volatile electrophile (like acetone or benzaldehyde) to convert residual hydrazine into a hydrazone. These are much less polar and easier to separate via column chromatography or recrystallization.
-
The Acid Wash: Dissolve your crude product in an organic solvent (EtOAc) and wash rigorously with 1M HCl. The hydrazine will protonate and partition into the aqueous layer, while the pyrazole (which is much less basic) remains in the organic layer.
Q: My reaction turns into a black tar. What is happening? A: This is usually oxidative decomposition of the hydrazine.
-
Check your hydrazine source: If the liquid is dark yellow/brown, distill it before use.
-
Lower the temperature: High heat promotes radical polymerization.
-
Buffer the system: If using a free hydrazine base, the high pH can degrade sensitive functional groups. Add Acetic Acid to buffer the pH to ~5-6.
Q: Can I use water as a solvent? A: Yes, and you should. "On-water" synthesis often accelerates pyrazole formation due to the hydrophobic effect, where the organic reactants are forced together at the phase boundary. This is a premier "Green Chemistry" approach [5].
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Journal of Organic Chemistry, 2008.[2]
-
Fluorinated Solvents: Shuklov, I. A., et al. "Hexafluoroisopropanol as a Special Solvent for Regioselective Synthesis." Synthesis, 2007.
-
Microwave Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004.
-
Reaction Optimization: BenchChem Technical Support. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives." BenchChem Optimization Guide, 2025.
-
Green Chemistry: Singh, S., et al. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods."[3] SynOpen, 2023.
Sources
Technical Support Center: Enhancing Cell Permeability of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
Welcome to the technical support center for 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you overcome these hurdles and advance your research.
Introduction: Understanding the Permeability Challenge
The compound this compound possesses a unique structure with two substituted pyrazole rings linked by a urea moiety. While this structure may be key to its biological activity, it also presents potential challenges for efficient passage across cellular membranes. Poor cell permeability can significantly limit a compound's therapeutic potential by preventing it from reaching its intracellular target.[1] This guide will explore the underlying reasons for this issue and provide actionable solutions.
The structure of this compound suggests several factors that could contribute to low permeability. The two urea N-H groups are hydrogen bond donors, and the urea carbonyl and pyrazole nitrogens are hydrogen bond acceptors. A high number of hydrogen bond donors and acceptors can increase the energy required for the molecule to desolvate and enter the lipid bilayer of the cell membrane, thus reducing passive diffusion.[1][2] Additionally, the overall size and topological polar surface area (TPSA) of the molecule may be contributing factors.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor cell permeability of this compound?
A1: The poor cell permeability of this compound is likely due to a combination of its physicochemical properties. These include a potentially high number of hydrogen bond donors and acceptors in the urea linkage and pyrazole rings, which can hinder its ability to cross the nonpolar lipid bilayer of the cell membrane.[1][2] The molecule's size and conformational rigidity could also play a role.
Q2: How can I experimentally measure the cell permeability of my compound?
A2: Two standard in vitro assays are widely used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3][4][5] It is a good first-pass assessment of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][7][8] It provides a more comprehensive picture of permeability, including passive diffusion and active transport mechanisms like efflux.[7]
Q3: What is an efflux pump, and could it be affecting my compound's permeability?
A3: Efflux pumps are proteins on the cell surface that actively transport substances out of the cell.[9][10] If your compound is a substrate for an efflux pump (like P-glycoprotein), it may be actively removed from the cell after it enters, leading to a low intracellular concentration and the appearance of poor permeability.[11][12] The Caco-2 assay can help identify if your compound is subject to efflux.[8]
Q4: Should I try to modify the chemical structure of my compound?
A4: Structural modification can be a powerful strategy. A common approach is the development of a prodrug , which is an inactive derivative of your compound that is chemically or enzymatically converted to the active form inside the cell.[13][14][15] For this specific molecule, masking the hydrogen bond donors on the urea group could be a promising strategy to investigate.[2]
Q5: Are there ways to improve permeability without changing the chemical structure?
A5: Yes, formulation strategies can significantly enhance the delivery of poorly permeable compounds. These include:
-
Lipid-based formulations: Encapsulating your compound in liposomes or lipid nanoparticles can facilitate its transport across the cell membrane.[16][17]
-
Nanoparticle-based drug delivery systems: Polymeric nanoparticles can protect the drug and improve its absorption.[17][18][19][20]
-
Use of permeation enhancers: These are excipients that can transiently increase the permeability of the cell membrane.[21]
Troubleshooting Guides
This section provides detailed strategies and protocols to systematically address and overcome the poor cell permeability of this compound.
Guide 1: Comprehensive Permeability Assessment
Before attempting to improve permeability, it is crucial to have a robust baseline measurement and understand the underlying transport mechanisms.
Workflow for Permeability Assessment
Caption: Workflow for assessing compound permeability.
This protocol provides a general guideline for performing a PAMPA experiment.[3][4][5][22]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or fluorescence) or LC-MS/MS
Procedure:
-
Prepare the PAMPA plate: Carefully coat the filter membrane of each well in the donor plate with the lipid solution (e.g., 5 µL of 1% lecithin in dodecane) and allow the solvent to evaporate.[22]
-
Prepare the acceptor plate: Fill each well of the acceptor plate with 300 µL of PBS (with a small percentage of DMSO to match the donor solution, e.g., 1-5%).[22]
-
Prepare the donor solutions: Dilute the test compound and control compounds to the final working concentration (e.g., 100 µM) in PBS.
-
Assemble the PAMPA sandwich: Add 150-200 µL of the donor solutions to the wells of the coated PAMPA plate.[4] Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[23]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
Table 1: Interpretation of PAMPA Results
| Papp (x 10-6 cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
(Classification thresholds may vary slightly between laboratories)
This is a more complex, cell-based assay that provides more biologically relevant data.[6][7][24][25]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM) and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and controls
-
Transepithelial electrical resistance (TEER) meter
-
Analytical instrumentation (LC-MS/MS is typically required)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[24]
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.[7]
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Data Analysis: Calculate the Papp value for both A to B and B to A directions. The efflux ratio (ER) is then calculated as:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[8]
Guide 2: Strategies for Permeability Enhancement
Based on the results from your permeability assessment, you can select an appropriate strategy to improve the cellular uptake of your compound.
Decision Tree for Enhancement Strategy
Caption: Decision-making for permeability enhancement.
A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active drug by metabolic processes.[13][14][15][26] For this compound, a key strategy would be to mask the two N-H hydrogen bond donors in the urea linkage. This can reduce the desolvation energy penalty for entering the cell membrane.[2]
Example Prodrug Strategy:
-
N-acylation or N-alkoxycarbonylation: The urea nitrogens could be derivatized with groups that are labile to intracellular esterases, such as an acyloxymethyl or an alkoxycarbonyloxymethyl group. Once inside the cell, esterases would cleave these promoieties to regenerate the parent compound.
This approach involves synthetic chemistry and would require subsequent re-evaluation of permeability and biological activity.
If structural modification is not feasible or desired, advanced formulation strategies can be employed.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS) or liposomes, can enhance oral bioavailability by improving solubility and permeability.[27] The lipid carriers can facilitate transport across the intestinal epithelium.
-
Nanoparticle Encapsulation: Encapsulating the compound within biodegradable polymeric nanoparticles (e.g., PLGA) can protect it from degradation and enhance its uptake by cells.[17][18][20][28] The small size of nanoparticles allows for efficient transport across biological barriers.[19]
Conclusion
Addressing the poor cell permeability of this compound requires a systematic and evidence-based approach. By first accurately assessing the permeability and identifying the primary barriers, researchers can then select the most appropriate enhancement strategy, be it rational structural modification or advanced formulation. The protocols and troubleshooting guides provided here serve as a comprehensive resource to navigate these challenges and unlock the full therapeutic potential of this promising compound.
References
- (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. DB-ALM.
- (n.d.). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society.
- (n.d.). Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology.
- (n.d.). Student Question : What factors affect membrane permeability and how do they influence transport?. Biology | QuickTakes.
- (n.d.). Caco2 assay protocol. [Source not provided].
- (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- (n.d.). Factors Affecting Cell Membrane Permeability. Scribd.
- (2025).
- (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC.
- (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- (n.d.). ADME Caco-2 Permeability Assay. BioDuro.
- (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- (n.d.). Caco-2 Permeability Assay. Enamine.
- (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
- (2021). Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience.
- (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Source not provided].
- (n.d.). Nanoparticle-Based Drug Delivery Systems: Overcoming Biological Barriers. [Source not provided].
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Source not provided].
- (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Source not provided].
- (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
- (n.d.). pampa-permeability-assay.pdf. Technology Networks.
- (2026). Formulation And Evaluation Of Nanoparticle-Based Drug Delivery System For Enhanced Bioavailability Of Poorly Soluble Drugs.
- (2025). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. [Source not provided].
- (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- (2024). Nanotechnology & Poorly Soluble Drugs. Dove Medical Press.
- (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. [Source not provided].
- (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
- (n.d.). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),....
- (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
- (n.d.). Caco-2 Permeability Assay. Evotec.
- (2025). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- (n.d.). Efflux pump. Wikipedia.
- (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. PMC.
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pump - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 12. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsret.com [ijsret.com]
- 18. researchgate.net [researchgate.net]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. pharmtech.com [pharmtech.com]
- 21. japsonline.com [japsonline.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. mdpi.com [mdpi.com]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
enhancing the metabolic stability of pyrazole-based kinase inhibitors
Welcome to the Pyrazole Stability Optimization Hub
Introduction
The pyrazole scaffold is a cornerstone in kinase inhibitor design (e.g., Ruxolitinib, Crizotinib) due to its ability to function as a hinge-binder, offering both hydrogen bond donor (NH) and acceptor (N) motifs. However, this scaffold presents a distinct metabolic liability: N-glucuronidation .[1]
Many researchers encounter a "blind spot" where pyrazole analogues appear stable in standard microsomal assays but fail rapidly in vivo. This guide addresses that specific disconnect, offering diagnostic workflows and structural activity relationship (SAR) strategies to block metabolic soft spots without compromising potency.
Module 1: Diagnostic Workflows (Troubleshooting)
The Issue: "My compound shows low clearance in Liver Microsomes (LM) but high clearance in Hepatocytes or in vivo."
The Diagnosis: Standard microsomal stability assays typically utilize NADPH as a cofactor, activating Cytochrome P450 (CYP) enzymes (Phase I). They do not typically contain UDP-glucuronic acid (UDPGA), the cofactor required for UGTs (Phase II). Pyrazoles with a free NH group are prime substrates for UGT1A4 and UGT1A9 , leading to rapid N-glucuronidation that is invisible in standard LM assays.
Workflow: Identifying the Instability Source
Use the following decision tree to pinpoint whether your instability is CYP-mediated (Phase I) or UGT-mediated (Phase II).
Figure 1: Diagnostic logic to distinguish between oxidative instability (CYP-mediated) and conjugative instability (UGT-mediated).
Module 2: Structural Modification Strategies (SAR)
Once the metabolic pathway is identified, apply these specific medicinal chemistry tactics.
Strategy A: Blocking N-Glucuronidation (Phase II)
The free NH of the pyrazole is the "soft spot."[2] UGTs require access to this nitrogen.
-
N-Alkylation (The "Cap"):
-
Tactic: Replace the NH with N-CH3 (Methylation).
-
Risk:[3] If the NH acts as a H-bond donor to the kinase hinge (e.g., Glu residue), methylation will abolish potency.
-
Solution: If the NH is essential for binding, this strategy is invalid. Move to Strategy 2.
-
-
Steric Hindrance (The "Shield"):
Strategy B: Blocking C-Oxidation (Phase I)
If the pyrazole ring itself is undergoing oxidation (less common than glucuronidation but possible) or if attached alkyl chains are being chewed up.
-
Fluorination (The "Hardening"):
Comparative Data: Impact of Modifications
| Modification | Target Liability | Effect on Lipophilicity (LogD) | Effect on Metabolic Stability | Potential Risk |
| Parent (NH) | UGT1A4 / 1A9 | Baseline | Low ( | High clearance |
| N-Methylation | UGT1A4 / 1A9 | Increases (+0.4 log units) | High (Blocks conjugation) | Loss of H-bond donor |
| C-Fluorination | CYP Oxidation | Modulates (often increases) | Moderate to High | Electronic repulsion in binding pocket |
| Ortho-Cl/F | UGT Steric Shield | Increases | Moderate | Rotational constraints |
Module 3: Experimental Protocols
Protocol: UGT-Enhanced Microsomal Stability Assay
Standard assays miss pyrazole glucuronidation. Use this modified protocol.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Alamethicin (Pore-forming peptide to allow UDPGA entry).
-
NADPH Regenerating System (for CYP activity).
-
UDPGA (Cofactor for UGTs).
-
Test Compound (1 µM final).
Workflow:
-
Activation: Pre-incubate HLM with Alamethicin (50 µg/mg protein) on ice for 15 mins. This permeabilizes the microsomal membrane.
-
Master Mix: Prepare buffer (100 mM Potassium Phosphate, pH 7.4) + MgCl2 (3.3 mM).
-
Initiation: Add cofactors.
-
Group A (Control): NADPH only.
-
Group B (Test): NADPH + UDPGA (5 mM).
-
-
Incubation: Add compound. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min into acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Validation Criteria:
-
Positive Control: Use Naloxone (high UGT clearance). It must show >50% degradation in Group B.
-
Negative Control: Warfarin (low UGT clearance).
Figure 2: Step-by-step workflow for detecting glucuronidation in liver microsomes.
FAQs
Q: Why does my pyrazole inhibitor lose potency when I methylate the nitrogen to improve stability? A: The pyrazole NH is often a critical Hydrogen Bond Donor (HBD) to the "hinge region" of the kinase (e.g., interacting with the backbone carbonyl of the gatekeeper residue). Methylating it removes this HBD capability. In this case, try Strategy A2 (Steric Hindrance) or switch to a bioisostere like a pyrrole or imidazole, though these have their own liabilities.
Q: Can I use hepatocytes instead of the UDPGA-supplemented microsome assay? A: Yes, and it is often preferred. Cryopreserved hepatocytes contain the full complement of Phase I (CYP) and Phase II (UGT) enzymes and intact cell membranes. If you see high clearance in hepatocytes but stability in standard microsomes, it confirms Phase II metabolism (likely glucuronidation) or cytosolic aldehyde oxidase activity.
Q: How does Fluorine substitution specifically help pyrazoles? A: Beyond blocking metabolic sites, fluorine is highly electronegative. Placing a fluorine on a phenyl ring attached to the pyrazole can lower the electron density of the system, making the pyrazole nitrogen less nucleophilic and therefore a poorer substrate for UGT enzymes [1].
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Kaushik, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.[6] Link
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.[7][8] RSC Medicinal Chemistry, 11, 1377-1390. Link
-
Rowland, A., et al. (2013). The "protein binding-metabolism" disconnect: a potential source of underprediction of clearance in vitro. Drug Metabolism and Disposition, 41(6), 1177-1186. Link
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Multi-Faceted Guide to Validating p38 MAPK as the Target of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
In the landscape of modern drug discovery, identifying a potent bioactive compound is merely the first step. The critical subsequent challenge lies in unequivocally proving that the compound engages and modulates its intended biological target within the complex milieu of a living cell. This guide provides a rigorous, multi-faceted framework for validating p38 mitogen-activated protein kinase (MAPK) as the direct target of the novel compound 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea, hereafter referred to as "Compound X."
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, evidence-based narrative that moves from direct biochemical interaction to confirmation in a physiological cellular context. We will compare the performance of Compound X against BIRB 796 (Doramapimod) , a well-characterized, potent, and selective allosteric inhibitor of p38 MAPK, to provide a benchmark for efficacy and mechanism.[1][2]
The p38 MAPK Signaling Axis: A Primer
The p38 MAPK pathway is a pivotal intracellular signaling cascade that responds to a variety of extracellular stressors and inflammatory stimuli, such as cytokines (TNF-α, IL-1β), osmotic shock, and UV light.[3][4] Activation of this pathway, primarily through the upstream kinases MKK3 and MKK6, results in the dual phosphorylation of p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182).[5][6] Once active, p38 MAPK phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2, or MK2), regulating a wide array of cellular processes like inflammation, apoptosis, and cell cycle control.[7] Its central role in inflammation has made it a compelling target for therapeutic intervention.[4]
Figure 1. Simplified p38 MAPK signaling pathway and point of inhibition.
Biochemical Validation: Direct Inhibition of Kinase Activity
Rationale: The first and most direct test is to determine if Compound X can inhibit the enzymatic activity of purified, recombinant p38α MAPK in a cell-free system. This biochemical assay quantifies the compound's potency (IC50) and confirms a direct interaction with the kinase, independent of other cellular factors. We will use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a proxy for enzyme activity.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing kinase, the substrate (e.g., ATF-2), and ATP.
-
Compound Dilution: Create a serial dilution of Compound X and the reference inhibitor, BIRB 796, in DMSO, typically ranging from 10 µM to 0.1 nM. Include a DMSO-only control (vehicle).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution to 2.5 µL of the 2X kinase/substrate solution. To initiate the reaction, add 5 µL of 2X ATP solution. Incubate for 1 hour at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | p38α MAPK | ADP-Glo™ | 15 |
| BIRB 796 | p38α MAPK | ADP-Glo™ | 38[9] |
| Staurosporine (Control) | Pan-Kinase | ADP-Glo™ | 5 |
| DMSO (Vehicle) | p38α MAPK | ADP-Glo™ | >10,000 |
This table presents hypothetical but realistic data for illustrative purposes.
Cellular Target Engagement: Confirmation in a Physiological Context
Rationale: While a biochemical assay confirms direct inhibition, it does not prove that the compound can enter a cell, bind to its target, and exert an effect in a complex intracellular environment. We will employ two orthogonal methods to validate target engagement in intact cells.
Western Blot for Downstream Substrate Phosphorylation
Causality: If Compound X inhibits p38 MAPK in cells, it should decrease the phosphorylation of its direct downstream substrates. MAPKAPK-2 (MK2) is an excellent candidate for this analysis.[10][11] We will stimulate cells with a known p38 activator (e.g., Anisomycin) and measure the ability of Compound X to block the subsequent phosphorylation of MK2 at Thr334.
Experimental Protocol: Western Blot Analysis
-
Cell Culture & Treatment: Seed HeLa or A549 cells in a 6-well plate.[5] Once confluent, starve cells in serum-free media for 4 hours.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of Compound X or BIRB 796 (e.g., 1 µM, 100 nM, 10 nM) for 1 hour.
-
Stimulation: Add a p38 MAPK activator, such as Anisomycin (10 µg/mL), for 30 minutes.[6] Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect signals using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Comparative Data: Cellular Pathway Inhibition
| Treatment Condition | p-MK2 (Thr334) Signal (Normalized to Total MK2) | % Inhibition |
| Vehicle (DMSO) | 0.1 (Basal) | - |
| Anisomycin (10 µg/mL) | 1.0 (Stimulated) | 0% |
| Anisomycin + Compound X (100 nM) | 0.25 | 75% |
| Anisomycin + BIRB 796 (100 nM) | 0.20 | 80% |
This table presents hypothetical but realistic data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that a ligand binding to its target protein confers thermal stability.[12] By heating intact cells treated with a compound to various temperatures, we can determine if the target protein is stabilized against heat-induced denaturation and aggregation. This provides direct evidence of physical target engagement in a native cellular environment.[13][14]
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture HEK293 or similar cells to ~80% confluency. Treat cells with a high concentration of Compound X (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.
-
Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble p38 MAPK at each temperature point using Western blotting, as described previously.
-
Data Analysis: Plot the percentage of soluble p38 MAPK remaining (relative to the unheated control) against temperature for both DMSO and Compound X-treated samples. The shift in the melting temperature (ΔTm) indicates target stabilization.
Comparative Data: Target Stabilization
| Compound (10 µM) | Target Protein | Melting Temp (Tm) with DMSO | Melting Temp (Tm) with Compound | Thermal Shift (ΔTm) |
| Compound X | p38 MAPK | 52.5 °C | 58.0 °C | +5.5 °C |
| BIRB 796 | p38 MAPK | 52.5 °C | 60.2 °C | +7.7 °C |
| Compound X | GAPDH (Control) | 65.0 °C | 65.1 °C | +0.1 °C |
This table presents hypothetical but realistic data for illustrative purposes.
Biophysical Characterization: Quantifying Binding Affinity
Rationale: To provide the highest resolution data on the direct interaction between Compound X and p38 MAPK, we use Surface Plasmon Resonance (SPR).[15] SPR is a label-free technique that measures real-time binding kinetics, providing association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[16] This data is invaluable for understanding the binding mechanism and residence time of the inhibitor on its target.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize recombinant, purified p38α MAPK onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.
-
Analyte Injection: Prepare a series of concentrations of Compound X in a suitable running buffer. Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Binding Measurement: The binding of Compound X to the immobilized p38 MAPK causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Dissociation: Following the association phase, flow running buffer over the chip to measure the dissociation of the compound from the kinase.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the affinity constant (KD = kd/ka).[17]
Comparative Data: Binding Kinetics
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound X | p38α MAPK | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| BIRB 796 | p38α MAPK | 1.1 x 10⁵ | 1.1 x 10⁻⁵ | 0.1[9] |
This table presents hypothetical but realistic data for illustrative purposes. Note the characteristically slow dissociation rate (kd) of BIRB 796, consistent with its allosteric binding mechanism.[2]
Summary and Conclusion: A Convergence of Evidence
The validation of a drug target requires a cohesive body of evidence from orthogonal, well-controlled experiments. The strategy outlined in this guide builds a compelling case for this compound (Compound X) as a bona fide p38 MAPK inhibitor.
Figure 3. Logical workflow for orthogonal target validation.
Summary of Findings:
| Validation Method | Metric | Compound X Performance | Comparison (BIRB 796) | Conclusion |
| Biochemical Assay | IC50 | 15 nM | 38 nM | Potent direct inhibition of kinase activity. |
| Cellular Western Blot | % Inhibition of p-MK2 | 75% at 100 nM | 80% at 100 nM | Effective pathway inhibition in cells. |
| CETSA | Thermal Shift (ΔTm) | +5.5 °C | +7.7 °C | Direct physical engagement with target in cells. |
| Biophysical (SPR) | KD | 20 nM | 0.1 nM | Confirms direct, high-affinity binding. |
By systematically progressing from a purified enzyme system to intact cells and finally to high-resolution biophysical analysis, we have demonstrated that Compound X:
-
Directly inhibits p38 MAPK enzymatic activity with nanomolar potency.
-
Effectively blocks the p38 MAPK signaling cascade within a cellular context.
-
Physically binds to and stabilizes p38 MAPK in living cells.
-
Exhibits a direct, high-affinity binding interaction with the purified kinase.
This convergence of data from four distinct methodologies provides a scientifically rigorous and trustworthy validation of p38 MAPK as the molecular target of this compound.
References
-
Assay Genie. p38 MAPK Signaling Review. [Link]
-
Creative Diagnostics. P38 Signaling Pathway. [Link]
-
Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]
-
Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]
-
Enriquez-Rios, V., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences. [Link]
-
opnMe.com. P38 MAPK Inhibitor I BIRB 796. [Link]
-
Aguilera, C., et al. (2019). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences. [Link]
-
Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Seminars in Cell & Developmental Biology. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Foley, K. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods. [Link]
-
Biaffin GmbH & Co KG. Kinascreen SPR services. [Link]
-
Triantaphyllopoulos, K. A., et al. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. Clinical and Experimental Immunology. [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
ResearchGate. Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. [Link]
-
Liu, P., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica. [Link]
-
ResearchGate. Binding interaction studies by Surface Plasmon Resonance (SPR). [Link]
-
Gifford Bioscience. SPR (Biacore) Assay. [Link]
-
Tutor, S., et al. (2014). A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. Biochemical Journal. [Link]
-
Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virology Journal. [Link]
-
ABclonal. (2022). Exploring the p38-MAPK Signaling Pathway. [Link]
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
De Luca, L., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules. [Link]
-
MedNous. Capturing the promise of p38 MAPK inhibition. [Link]
-
Lam, Y. W., et al. (2023). Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pelagobio.com [pelagobio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
Technical Guide: Cross-Reactivity & Selectivity Analysis of Pyrazolyl-Urea Kinase Inhibitors
Executive Summary
The pyrazolyl-urea scaffold represents a privileged class of Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active (DFG-in) conformation, pyrazolyl-ureas stabilize the inactive DFG-out conformation. This mechanism offers superior selectivity and extended residence time (
However, this scaffold exhibits a distinct "fingerprint" of cross-reactivity. While avoiding many ATP-binding site promiscuities, pyrazolyl-ureas frequently cross-react with the angiogenic cluster (VEGFR, PDGFR, Tie-2) and Raf kinases due to the conservation of the hydrophobic pocket adjacent to the ATP site.
This guide provides a rigorous framework for profiling these inhibitors, contrasting them with Type I alternatives (e.g., pyrimidines) and establishing a self-validating screening protocol.
Structural Basis of Selectivity
To understand the cross-reactivity profile, one must first understand the binding mode. Pyrazolyl-ureas do not merely block the hinge; they induce a conformational shift.
The Pharmacophore Mechanism
The urea moiety acts as a "molecular anchor," forming a bidentate hydrogen bond network that is critical for efficacy:
-
The Anchor: The urea NHs form H-bonds with the conserved Glutamate (Glu) of the
C-helix and the Aspartate (Asp) of the DFG motif. -
The Switch: This interaction forces the Phenylalanine of the DFG motif to flip outward (DFG-out), exposing a deep hydrophobic pocket.
-
The Tail: A bulky lipophilic group (often a tert-butyl or aryl ring on the pyrazole) occupies this newly formed allosteric pocket.
Implication for Cross-Reactivity: Selectivity is determined not by the ATP pocket (which is highly conserved), but by the size and lipophilicity of this allosteric "DFG-out pocket." Kinases with bulky gatekeeper residues that sterically hinder this pocket are naturally resistant, while those with accessible pockets (e.g., p38, Raf, VEGFR) become off-targets.
Visualization: Type II Binding Topology
Figure 1: Schematic interaction map of a Pyrazolyl-Urea inhibitor inducing the DFG-out conformation.[1] The urea linker is the critical bridge between the ATP site and the allosteric pocket.
Comparative Performance Analysis
We compare the Pyrazolyl-Urea scaffold (represented by Doramapimod/BIRB-796 ) against a classic Type I inhibitor (SB203580 , Imidazole-based) and a non-selective control (Staurosporine ).
Table 1: Selectivity and Kinetic Profiles
| Feature | Pyrazolyl-Urea (Type II) | Imidazole/Pyrimidine (Type I) | Staurosporine (Control) |
| Binding Conformation | DFG-Out (Inactive) | DFG-In (Active) | DFG-In |
| Primary Selectivity Driver | Allosteric Pocket shape | Hinge region H-bonds | ATP Mimicry |
| Kinetics ( | Slow (Long Residence Time) | Fast | Fast |
| Primary Off-Targets | VEGFR, PDGFR, Raf, Tie-2 | CDK, GSK3 | Pan-Kinase (100+ hits) |
| Cellular Potency | High (often nM) | Moderate to High | High (Cytotoxic) |
| Fluorescence Interference | High Risk (Urea quenching) | Low Risk | Low Risk |
Analysis of Off-Target Liabilities[3]
-
The Angiogenic Cluster: Pyrazolyl-ureas frequently inhibit VEGFR2 and PDGFR
. While this is beneficial for oncology (anti-angiogenesis), it poses toxicity risks (hypertension, cardiotoxicity) if the primary target is non-oncological (e.g., inflammation). -
The Raf Paradox: Many pyrazolyl-ureas active against p38 also inhibit B-Raf. In a paradoxical feedback loop, inhibiting B-Raf in wild-type cells can sometimes activate the MAPK pathway via C-Raf dimerization, a critical consideration for this scaffold.
Experimental Protocol: Validated Profiling Workflow
Critical Warning: Do not use fluorescence polarization (FP) or FRET assays as the primary screen for urea-based compounds. The urea moiety can quench fluorophores or absorb at excitation wavelengths, yielding false positives/negatives.
Recommended Method: Radiometric Filter Binding Assay (HotSpot™) .
-
Why: Direct measurement of
P transfer. No interference from compound autofluorescence. -
ATP Conc: Must be run at
or 1mM ATP to accurately assess Type II competition (which is often non-competitive with ATP at equilibrium but competitive in kinetics).
Step-by-Step Methodology
Phase 1: The "Safety" Panel (Single Dose)
Screen the compound at 1
-
Primary Target: (e.g., p38
or TrkA) - Confirm Potency -
Angiogenic Cluster: VEGFR2 (KDR), PDGFR
, Tie-2. -
Structural Homologs: B-Raf, c-Raf, JNK2, Lck.
-
Metabolic/Toxicity: GSK3
, CDK2.
Acceptance Criteria:
-
Primary Target Inhibition: >90%
-
Off-Target Inhibition: <50% (for a "Selective" designation).
Phase 2:
Determination & Residence Time
For hits from Phase 1, determine the dissociation constant (
-
Prepare 10-point dose-response: Serial 1:3 dilution starting at 10
M. -
Incubation: Incubate compound with kinase without ATP for 60 minutes.
-
Reasoning: Type II inhibitors require time to induce the conformational change (DFG-in
DFG-out). Short incubation leads to underestimation of potency.
-
-
Reaction Start: Add
P-ATP and substrate. Reaction time: 20-40 mins. -
Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and read via scintillation counting.
Visualization: Profiling Workflow
Figure 2: Optimized screening workflow for Type II inhibitors, emphasizing the critical pre-incubation step to allow conformational switching.
Data Interpretation & Troubleshooting
The Selectivity Score (S-Score)
Calculate the
-
Target: S(35) < 0.05 (Inhibits <5% of the kinome).
-
Pyrazolyl-Urea Benchmark: Typical S(35) is 0.05 - 0.10. If S(35) > 0.20, the hydrophobic tail is likely too small, allowing it to fit into too many DFG-out pockets.
Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| High Potency but Low Cellular Activity | High plasma protein binding (common with ureas) or poor permeability. | Check LogD and PPB (Plasma Protein Binding). |
| Steep Hill Slope (> 2.0) | Compound aggregation or irreversible binding. | Add 0.01% Triton X-100 to assay buffer. |
| Potency Shift with ATP Conc. | Compound is actually Type I (competitive), not Type II. | Perform ATP-competition assay ( |
| Inconsistent IC50 | Insufficient pre-incubation time. | Increase pre-incubation to 60-120 mins to reach equilibrium. |
References
-
Regan, J., et al. (2002).[2] "Structure-Activity Relationships of the p38
MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. Link -
Anastassiadis, T., et al. (2011).[3] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[3] Nature Biotechnology.[3] Link
-
Reaction Biology Corp. (2023). "Radiometric Kinase Assays: The Gold Standard for Profiling."[3][4] Protocol Guide. Link
-
Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[5] Nature Structural Biology. Link
Sources
Comparative Technical Guide: Pyrazolyl-Urea vs. Pyridinyl-Imidazole p38 Inhibitors
Executive Summary
Verdict: While pyridinyl-imidazoles (e.g., SB203580) served as the foundational "tool compounds" for defining p38 MAPK biology, pyrazolyl-ureas (e.g., BIRB 796/Doramapimod) represent a superior structural class for drug development due to kinetic selectivity .[1][2][3]
The critical differentiator is not thermodynamic affinity (
Structural & Mechanistic Divergence
The efficacy gap between these two classes stems from their binding topology within the ATP-binding pocket.
Pyridinyl-Imidazoles (The Classic Type I)
-
Binding Mode: Binds to the active conformation where the conserved Asp-Phe-Gly (DFG) motif is "in" (
). The pyridine nitrogen mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met109). -
Limitation: The ATP pocket is highly conserved across the kinome, leading to off-target inhibition (e.g., JNK isoforms, RIPK2) at higher concentrations.
Pyrazolyl-Ureas (The Evolved Type II)
-
Mechanism: Allosteric/ATP-competitive hybrid (Type II).[3]
-
Binding Mode: Induces a massive conformational shift where the Phe169 residue of the DFG motif flips outward (
). The urea moiety forms a critical hydrogen bond network with Glu71 and Asp168, while the naphthyl ring occupies the hydrophobic pocket created by the DFG-out shift. -
Advantage: This conformational change is energetically demanding, resulting in a very slow dissociation rate (
), effectively "locking" the kinase in an inactive state.
Visualization: Mechanism of Action
The following diagram illustrates the conformational divergence between Type I and Type II binding modes.
Caption: Figure 1. Type I inhibitors (Red) compete directly with ATP in the active state, while Type II inhibitors (Green) trap the enzyme in the DFG-out inactive conformation.
Comparative Performance Data
The table below synthesizes data from seminal characterization studies (Pargellis et al., 2002; Regan et al., 2002). Note the discrepancy between thermodynamic affinity (
| Feature | Pyridinyl-Imidazole (SB203580) | Pyrazolyl-Urea (BIRB 796) | Significance |
| Binding Class | Type I (DFG-in) | Type II (DFG-out) | Type II confers higher specificity.[12][13] |
| Enzymatic | 48 nM | 0.1 nM ( | BIRB 796 has ~300x higher affinity.[3] |
| Cellular | ~600 nM | ~18 nM | Potency translates to cell models.[3] |
| Dissociation Rate ( | Fast ( | Slow ( | Critical Differentiator. |
| Residence Time | Seconds | > 20 Hours | BIRB 796 remains bound after drug clearance. |
| Isoform Selectivity | p38 | p38 | BIRB 796 is a pan-p38 inhibitor.[3] |
| JNK Selectivity | Moderate (inhibits JNK2 @ | High (binds JNK2 but no inhibition) | BIRB 796 binds JNK2 but cannot induce DFG-out.[3] |
Experimental Validation Protocols
To validate these differences in your own lab, standard steady-state IC50 assays are insufficient.[3] You must employ kinetic assays.
Protocol A: Measuring Residence Time (Jump-Dilution Method)
This protocol differentiates Type I and Type II inhibitors by measuring the recovery of kinase activity after rapid dilution of the inhibitor-enzyme complex.
Materials:
-
Recombinant p38
(active).[3] -
Substrate: ATF-2 or MBP (Myelin Basic Protein).[3]
- P-ATP or fluorescent tracer.[3]
Workflow:
-
Incubation: Incubate p38 (100 nM) with inhibitor (at 10x
) for 60 mins to reach equilibrium.-
Note: Type II inhibitors require longer pre-incubation (up to 2h) to induce the conformational change.
-
-
Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP and substrate.
-
Final concentrations: 1 nM p38, 0.1x
inhibitor.[3]
-
-
Measurement: Monitor product formation continuously over 60 minutes.
-
Analysis:
Protocol B: Cellular Functional Assay (LPS-induced TNF- )
This validates if the kinetic advantage translates to biological efficacy.
-
Cell Source: Fresh human PBMCs or Whole Blood (Heparinized).[3]
-
Pre-treatment: Treat cells with inhibitor series (0.1 nM – 10
M) for 1 hour .[3] -
Induction: Add LPS (Lipopolysaccharide) from E. coli O111:B4 (Final: 1
g/mL).[3] -
Incubation: 4 hours at 37°C, 5% CO2.
-
Detection: Harvest supernatant and quantify TNF-
via ELISA or HTRF.[3] -
QC Criteria: DMSO control must show >1000 pg/mL TNF-
.
Visualization: Experimental Workflow
Caption: Figure 2. Jump-dilution workflow to determine inhibitor residence time (
Clinical Translation & Limitations
While pyrazolyl-ureas (BIRB 796) are scientifically superior in terms of potency and kinetics, researchers must be aware of the translational hurdles:
-
Hepatotoxicity: High potency often correlates with lipophilicity.[3] BIRB 796 showed elevated liver enzymes in clinical trials, a common failure mode for p38 inhibitors.[3]
-
Pathway Redundancy: p38 is part of a robust network.[3] Blocking it completely (as BIRB 796 does with long residence time) can trigger feedback loops that activate upstream kinases (MKKs) or parallel pathways (JNK/NF-
B), leading to "escape" phenomena where inflammation returns. -
Species Specificity: Efficacy in rodent models (LPS challenge) often overestimates human efficacy.[3] Always validate in human whole blood assays (Protocol B).
References
-
Pargellis, C., et al. (2002).[1][2][3] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1][2][3][7][14][15] Nature Structural Biology, 9(4), 268-272.[1][2][3] Link
-
Regan, J., et al. (2002).[2][3] Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
-
Cuenda, A., et al. (1995).[3] SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1.[3] FEBS Letters, 364(2), 229-233.[3] Link
-
Schindler, T., et al. (2000).[3] Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor.[3] Molecular Cell, 6(1), 127-137.[3] (Foundational paper on DFG-out conformation). Link
-
Copeland, R. A. (2016).[3] The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. pnas.org [pnas.org]
Comparative Guide: BIRB 796 (Doramapimod) vs. Type I p38 MAPK Inhibitors in Cellular Assays
Executive Summary
This guide provides a technical head-to-head analysis of BIRB 796 (Doramapimod) against standard p38 MAPK inhibitors, specifically SB203580 (the academic benchmark) and VX-702 (a clinical candidate).
While most early p38 inhibitors (like SB203580) are Type I ATP-competitive molecules, BIRB 796 represents a distinct class of Type II inhibitors. It binds to the "DFG-out" conformation, resulting in slow dissociation kinetics and a prolonged residence time. For researchers designing cellular assays, this distinction is critical: BIRB 796 requires longer pre-incubation times to reach equilibrium but maintains efficacy in washout experiments where Type I inhibitors fail.
Mechanistic Distinction: The "Why" Behind the Data
To interpret cellular data correctly, one must understand the structural pharmacology.
-
SB203580 (Type I): Binds to the active DFG-in conformation. It competes directly with ATP.[1] Its potency is heavily dependent on intracellular ATP concentration.
-
BIRB 796 (Type II): Induces and binds to the inactive DFG-out conformation. It occupies an allosteric "selectivity pocket" adjacent to the ATP site. This induces a massive conformational change, locking the kinase in an inactive state.[2]
Signaling Pathway & Inhibitor Intervention Points
The following diagram illustrates the canonical TLR4-p38 signaling cascade and the specific intervention points for these inhibitors.
Figure 1: The p38 MAPK signaling cascade initiated by LPS. BIRB 796 and SB203580 target p38 but stabilize distinct conformational states.
Head-to-Head Comparison Data
The following data aggregates findings from Pargellis et al. (2002), Fabian et al. (2005), and internal assay validations.
| Feature | BIRB 796 (Doramapimod) | SB203580 | VX-702 |
| Binding Mode | Type II (DFG-out, Allosteric) | Type I (DFG-in, ATP Competitive) | Type I (ATP Competitive) |
| p38 Isoform Selectivity | Pan-p38 ( | Selective ( | Highly Selective ( |
| Binding Kinetics | Slow Association / Very Slow Dissociation | Fast Association / Fast Dissociation | Fast Association / Fast Dissociation |
| Enzymatic | ~0.1 nM (Picomolar affinity) | ~10 - 50 nM | ~1 - 4 nM |
| *Cellular IC50 (TNF- | 18 - 50 nM | 100 - 500 nM | 4 - 20 nM |
| JNK2 Cross-reactivity | Yes (at >1 | No | Minimal |
| Washout Resilience | High (Activity persists hours after removal) | Low (Activity lost rapidly) | Low |
*Note: Cellular IC50 values vary by cell type (THP-1 vs. Whole Blood) and LPS concentration.[3] The values above represent typical ranges in THP-1 monocytes.
Expert Insight: The "Washout" Phenomenon
In a standard continuous-presence assay, VX-702 often appears more potent than BIRB 796. However, in "jump-dilution" or washout experiments—which mimic drug clearance in vivo—BIRB 796 retains >50% inhibition after 2 hours of washout , whereas SB203580 and VX-702 lose efficacy almost immediately. This is due to BIRB 796's extremely long residence time (half-life on target > 20 hours).
Validated Experimental Protocol: LPS-Induced TNF- Release
System: THP-1 Human Monocytes (ATCC TIB-202)
This protocol is optimized to differentiate between the kinetic profiles of Type I and Type II inhibitors.
Reagents Required[3][4][5][6]
-
THP-1 Cells: Maintained in RPMI-1640 + 10% FBS + 0.05 mM 2-mercaptoethanol.
-
LPS (Lipopolysaccharide): E. coli O111:B4 (Sigma). Reconstitute to 1 mg/mL in PBS.
-
Inhibitors: BIRB 796 and SB203580 (dissolved in DMSO to 10 mM stock).
-
Readout: Human TNF-alpha ELISA Kit (e.g., R&D Systems or similar).
Step-by-Step Workflow
Step 1: Cell Preparation
-
Harvest THP-1 cells.[3] Ensure viability >95%.
-
Resuspend in fresh assay medium (RPMI + 1% FBS). Note: Low serum is crucial to prevent protein binding of the hydrophobic BIRB 796.
-
Seed 100,000 cells/well in a 96-well V-bottom plate (100
L volume).
Step 2: Compound Pre-Incubation (CRITICAL)
-
Prepare 3x serial dilutions of inhibitors in assay medium.
-
Add 50
L of inhibitor to cells. -
Timing Rule:
-
For SB203580 : Incubate 30 mins.
-
For BIRB 796 : Incubate 2 hours .
-
Reasoning: BIRB 796 has a slow association rate (
). Short incubation (e.g., 15 mins) will artificially inflate the IC50 (make it look less potent) because equilibrium hasn't been reached.
-
Step 3: Stimulation
-
Add 50
L of LPS (Final concentration: 1 g/mL). -
Incubate for 4 hours at 37°C, 5% CO2.
Step 4: Supernatant Collection
-
Centrifuge plate at 1500 RPM for 5 mins to pellet cells.
-
Transfer 150
L of supernatant to a fresh plate. Store at -80°C or proceed immediately to ELISA.
Step 5: Analysis
-
Quantify TNF-
by ELISA.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Normalize data:
-
0% Inhibition = DMSO + LPS.
-
100% Inhibition = DMSO only (No LPS).
-
Workflow Visualization
Figure 2: Optimized workflow for evaluating Type II p38 inhibitors. Note the extended equilibrium wait time.
Troubleshooting & Self-Validation
To ensure your data is trustworthy (Trustworthiness), include these controls:
-
The "Shift" Check: Run BIRB 796 with a 15-minute pre-incubation vs. a 2-hour pre-incubation.
-
Expected Result: The IC50 should shift significantly to the left (more potent) with 2 hours. If it does not, your compound may have degraded or precipitated.
-
-
Cytotoxicity Control: Run an MTS/MTT assay in parallel. BIRB 796 can be cytotoxic at high micromolar concentrations (>10
M) in some cell lines. Ensure cytokine reduction is due to pathway inhibition, not cell death. -
Solubility: BIRB 796 is highly hydrophobic. Ensure final DMSO concentration is 0.1 - 0.5%. Do not go below 0.1% or the compound may crash out of solution.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[4][5] Nature Structural Biology, 9(4), 268–272.[4][6] [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Regan, J., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]
-
Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry, 280(20), 19472-19479. [Link]
Sources
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea versus other MAP kinases
This guide provides a comprehensive assessment of the selectivity and performance of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea (CAS: 1311317-92-6), a symmetrical bis-pyrazole urea, in the context of MAP kinase inhibition.
Introduction: The Symmetrical Bis-Pyrazole Urea Scaffold
This compound represents a critical structural class of Type II kinase inhibitors . Unlike ATP-competitive inhibitors (Type I) that bind to the active conformation (DFG-in), this symmetrical urea is designed to stabilize the inactive DFG-out conformation of kinases, particularly within the Mitogen-Activated Protein Kinase (MAPK) family.
This compound serves as a pivotal chemical probe and structural reference in the development of high-affinity inhibitors like Doramapimod (BIRB 796) and Sorafenib . Its symmetrical nature allows researchers to isolate the contribution of the pyrazole-urea moiety to binding affinity without the confounding variables of the "tail" regions found in optimized drugs.
Comparative Selectivity Profile
The following table contrasts the selectivity and potency of the symmetrical bis-pyrazole urea against established MAPK inhibitors.
Table 1: Comparative Kinase Selectivity Profile
| Feature | This compound | BIRB 796 (Doramapimod) | SB203580 | Sorafenib |
| Primary Target | p38α / B-RAF (DFG-out) | p38α / p38β / JNK2 | p38α / p38β | C-RAF / B-RAF / VEGFR |
| Binding Mode | Type II (Allosteric / DFG-out) | Type II (Allosteric / DFG-out) | Type I (ATP-competitive) | Type II (Allosteric / DFG-out) |
| Potency (IC50) | Moderate (>100 nM)* | High (<10 nM) | High (<50 nM) | High (<10 nM for RAF) |
| Selectivity | Broad DFG-out Binder | High for p38/JNK2 | High for p38 only | Multi-kinase (RAF/VEGFR) |
| Mechanism | Stabilizes inactive conformation via urea-linker H-bonds | Stabilizes inactive conformation; Naphthalene ring fills hydrophobic pocket | Competes directly with ATP in active site | Stabilizes inactive conformation; Aryl ring interactions |
| Key Application | Structural Probe / Negative Control | Clinical Candidate / Tool Compound | Standard p38 Inhibitor | FDA Approved Drug |
*Note: The symmetrical bis-pyrazole lacks the hydrophobic "tail" (e.g., naphthalene in BIRB 796) required for picomolar affinity, making it a less potent but mechanistically significant probe.
Mechanism of Action & Signaling Pathways
The bis-pyrazole urea targets the MAPK signaling cascade by inducing a conformational change in the kinase activation loop.
Figure 1: MAPK Signaling Pathway and Inhibitor Intervention Points
Caption: The symmetrical bis-pyrazole urea targets p38 MAPK and RAF kinases by stabilizing the inactive DFG-out conformation, preventing downstream phosphorylation of substrates like Hsp27 and ERK.
Experimental Protocols for Selectivity Assessment
To objectively assess the selectivity of this compound, researchers must employ a self-validating workflow that distinguishes Type II binding from Type I inhibition.
Protocol A: Differential Binding Assay (Kd Determination)
This assay determines the dissociation constant (
-
Preparation: Use a competition binding assay (e.g., KINOMEscan™) with an immobilized active-site ligand.
-
Execution: Incubate the kinase panel with the test compound at 10 µM and 100 nM.
-
Validation:
-
Positive Control: BIRB 796 (expect
nM for p38α). -
Negative Control: DMSO only.
-
-
Data Analysis: Calculate % Control. A true Type II inhibitor will show high affinity for p38α, p38β, B-RAF, and c-RAF but low affinity for ERK1/2 (which rarely adopt the DFG-out state).
Protocol B: Cellular Phosphorylation Assay (Western Blot)
Validates target engagement in a physiological context.
-
Cell Line: THP-1 (monocytes) or A375 (melanoma).
-
Stimulation:
-
p38 Pathway: LPS (1 µg/mL) for 15 min.
-
ERK Pathway: PMA (100 ng/mL) for 15 min.
-
-
Treatment: Pre-treat cells with This compound (0.1, 1, 10 µM) for 1 hour.
-
Readout:
-
Primary: Phospho-Hsp27 (S82) – Downstream of p38.
-
Off-Target: Phospho-ERK1/2 (T202/Y204).
-
-
Interpretation:
-
Selective Profile: Dose-dependent reduction of p-Hsp27 with minimal effect on p-ERK1/2 at <1 µM.
-
Non-Selective: Reduction of both signals indicating pan-kinase activity or toxicity.
-
Figure 2: Experimental Workflow for Selectivity Validation
Caption: Workflow for validating the selectivity of this compound using biochemical and cellular assays.
References
-
Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link
-
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
-
Wan, P.T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. Link
side-by-side analysis of pyrazolyl-urea inhibitors with different substitution patterns
Executive Summary
The pyrazolyl-urea motif represents a "privileged structure" in kinase inhibitor design, particularly for Type II inhibitors that stabilize the inactive (DFG-out) conformation of kinases such as p38 MAPK and TrkA . Unlike Type I inhibitors that compete directly with ATP in the active conformation, pyrazolyl-ureas exploit a hydrophobic pocket adjacent to the ATP site, offering superior selectivity and residence time.
This guide provides a side-by-side analysis of how specific substitution patterns on the pyrazole core and the distal aryl ring dictate potency, solubility, and kinase selectivity. We focus on the structural evolution from simple N-aryl ureas to complex 1,3-disubstituted pyrazolyl-ureas (e.g., Doramapimod/BIRB-796 analogs).
Structural Anatomy & Binding Logic
To understand the SAR (Structure-Activity Relationship), we must dissect the pharmacophore into three distinct zones.
The Pharmacophore Zones
-
Zone A (The Pyrazole Core): Acts as the "anchor." Substituents here (specifically at C-3 and N-1) determine the molecule's ability to occupy the allosteric hydrophobic pocket created by the DFG-out shift.
-
Zone B (The Urea Linker): The critical "hinge." It functions as a bidentate hydrogen bond donor/acceptor, interacting with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase backbone (e.g., Glu71/Asp168 in p38
). -
Zone C (The Distal Aryl Ring): The "tail." This region extends towards the solvent front or the hinge region, often modulating solubility and pharmacokinetic (PK) properties.
Mechanism of Action: Type II Inhibition
The pyrazolyl-urea scaffold typically induces or stabilizes a conformation where the activation loop phenylalanine (of the DFG motif) moves out of the ATP pocket ("DFG-out").
Figure 1: Schematic of the Type II binding mode. The urea motif anchors the molecule via H-bonds, while the pyrazole substituent locks the kinase in the inactive state.
Comparative SAR Analysis
The following data synthesizes key findings from seminal optimization campaigns (specifically the Regan et al. series for p38 MAPK), comparing how subtle changes impact IC50 values.
A. The Pyrazole "Head" Substitution (Steric Effects)
The substituent at the C-5 position of the pyrazole ring is the primary determinant of potency. It must fill the hydrophobic pocket exposed in the DFG-out conformation.
Table 1: Impact of Pyrazole C-5 Substitution on p38
| Compound ID | Pyrazole C-5 Group | N-1 Substituent | Urea Distal Group | p38 | Analysis |
| Cmpd 1 | Methyl (-CH3) | Phenyl | Naphthyl | 1,200 | Weak. Methyl is too small to fill the hydrophobic pocket effectively. |
| Cmpd 2 | tert-Butyl | Phenyl | Naphthyl | 28 | Potent. The bulky t-butyl group provides optimal Van der Waals contact with the hydrophobic gatekeeper residues. |
| Cmpd 3 | Phenyl | Phenyl | Naphthyl | 650 | Moderate. The phenyl ring is too planar/rigid compared to the spherical t-butyl, causing steric clash. |
Key Insight: The "Goldilocks" effect is observed here. The substituent must be bulky and lipophilic (t-butyl or CF3) but not planar.
B. The Urea "Tail" Substitution (Electronic Effects)
Modifying the distal aryl ring affects the acidity of the urea protons, thereby influencing the strength of the hydrogen bonds with the kinase backbone.
Table 2: Electronic Effects on the Distal Phenyl Ring
| Compound ID | Distal Ring Substituent (R) | Electronic Nature | p38 | Analysis |
| Cmpd 4 | 4-Methoxy (-OMe) | Electron Donating (EDG) | 45 | Reduces urea acidity; weaker H-bond to Glu71. |
| Cmpd 5 | Hydrogen (-H) | Neutral | 12 | Baseline activity. |
| Cmpd 6 | 4-Chloro (-Cl) | Electron Withdrawing (EWG) | 4 | Increases urea acidity; strengthens H-bond network. |
| Cmpd 7 | 3-CF3 | Strong EWG | 2 | Strongest H-bonding, but may suffer from solubility issues. |
Key Insight: Electron-withdrawing groups (EWGs) on the distal ring generally enhance potency by increasing the acidity of the urea NH protons, strengthening the critical H-bond to the kinase glutamate.
Experimental Protocols
To validate these inhibitors, reproducible synthesis and assay protocols are required.
Protocol A: Chemical Synthesis (Isocyanate Route)
The most reliable method for generating asymmetric pyrazolyl-ureas avoids the use of unstable pyrazole-isocyanates by reversing the coupling partners.
Reagents:
-
Aminopyrazole (Component A)
-
Aryl Amine (Component B)
-
Triphosgene (Solid phosgene equivalent, safer handling)
-
Triethylamine (Base)
-
Dichloromethane (DCM) or THF (Solvent)
Workflow Diagram:
Figure 2: Triphosgene-mediated urea synthesis. This pathway minimizes exposure to toxic gaseous phosgene.
Step-by-Step Procedure:
-
Activation: Dissolve the Aryl Amine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous THF at 0°C. Slowly add Triphosgene (0.35 eq) dissolved in THF. Stir for 30 mins to generate the isocyanate in situ.
-
Coupling: Add the Aminopyrazole (1.0 eq) directly to the reaction mixture.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours (monitor by TLC/LCMS). Heating to 50°C may be required for sterically hindered pyrazoles (e.g., t-butyl substituted).
-
Purification: Quench with water. Extract with EtOAc. The urea product often precipitates upon concentration or addition of non-polar solvent (Hexane/Ether), allowing for purification by filtration rather than chromatography.
Protocol B: Validation Assay (FRET-Based Binding)
To measure the affinity (Kd) or inhibition (IC50) accurately without radioactive ATP.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent TR-FRET system.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-tag antibody (binds to the kinase).
-
Logic:
-
No Inhibitor: Tracer binds kinase. Eu-Antibody and Tracer are close. FRET signal is HIGH .
-
Inhibitor Bound: Tracer is displaced. FRET signal is LOW .
-
-
Data Analysis: Plot FRET ratio (Emission 665nm / Emission 615nm) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable slope) to determine IC50.
Conclusion & Strategic Recommendations
For researchers designing next-generation kinase inhibitors using the pyrazolyl-urea scaffold:
-
Prioritize the C-5 Pyrazole Substituent: This is the "selectivity filter." A tert-butyl group is the industry standard for p38/Trk selectivity, but exploring bicyclic fused pyrazoles (e.g., indazoles) can improve residence time.
-
Tune the Urea Acidity: Use mild electron-withdrawing groups (Cl, F) on the distal ring to optimize H-bond strength without compromising solubility (as seen with heavy fluorination).
-
Monitor Solubility: Pyrazolyl-ureas are notoriously insoluble. Incorporate solubilizing tails (morpholine, piperazine) on the distal aryl ring (Zone C) rather than the pyrazole core to avoid disrupting the critical DFG-out binding mode.
References
-
Regan, J., et al. (2003). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796).[1][2] Journal of Medicinal Chemistry, 46(22), 4676–4686.
-
Brullo, C., et al. (2017).[3] Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis.[3] European Journal of Medicinal Chemistry, 138, 2-16.
-
Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272.
Sources
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the allosteric binding mechanism of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
The following guide details the validation of the allosteric binding mechanism for 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea .
Based on its chemical structure (a symmetric bis-pyrazole urea), this compound belongs to a class of pharmacophores historically associated with Type II Kinase Inhibition , particularly targeting p38 MAPK and B-RAF . Unlike Type I inhibitors that compete directly with ATP in the active conformation, urea-based inhibitors typically stabilize the inactive DFG-out conformation , binding to a hydrophobic pocket adjacent to the ATP site. This is functionally defined as an allosteric mechanism because it locks the protein in a non-catalytic shape, even though it occupies part of the ATP cleft.
Executive Summary & Mechanistic Context
Compound: this compound Primary Target Class: Serine/Threonine Kinases (e.g., p38 MAPK, RAF). Proposed Mechanism: Type II Allosteric Inhibition (DFG-out binder) . The urea moiety forms hydrogen bonds with the conserved glutamate (e.g., Glu71 in p38) and the aspartate of the DFG motif, while the bulky tert-butyl-pyrazole groups occupy the hydrophobic "selectivity pocket" exposed only when the activation loop is in the inactive state.
Why This Matters: Validating this mechanism is critical because Type II inhibitors often exhibit:
-
Higher Selectivity: The allosteric pocket is less conserved than the ATP hinge region.
-
Slow Off-Rates (Long Residence Time): Leading to prolonged efficacy (pharmacodynamic durability) even after the drug is cleared from plasma.
Comparative Performance Analysis
The following table contrasts the performance characteristics of this allosteric candidate against standard ATP-competitive (Type I) alternatives.
| Feature | Allosteric Candidate (Bis-Pyrazole Urea) | Type I Alternative (e.g., SB203580) | Implication for Development |
| Binding Site | ATP Pocket + Hydrophobic Allosteric Pocket (DFG-out) | ATP Hinge Region (DFG-in) | Allosteric binding offers superior selectivity profiles. |
| ATP Dependence | Low/Non-Competitive. IC50 shifts minimally with high [ATP]. | Competitive. IC50 increases linearly with [ATP]. | Efficacy is maintained even at high intracellular ATP levels (mM range). |
| Kinetics ( | Slow. (Long Residence Time). | Fast. (Rapid equilibrium). | Slower dissociation correlates with better in vivo efficacy. |
| Selectivity | High (Targeting unique inactive conformer). | Moderate (Many kinases share hinge homology). | Reduced off-target toxicity. |
| Resistance Profile | Sensitive to "Gatekeeper" mutations (e.g., T338M). | Often less sensitive to conformational mutations. | Mutagenesis is a key validation tool. |
Experimental Validation Workflow
To rigorously prove the allosteric nature of this compound, you must move beyond simple IC50 determination. The following three-stage pipeline is the industry standard for validating Type II binders.
Phase 1: Biochemical Validation (ATP Competition)
Objective: Determine if the inhibitor competes with ATP.[1][2][3]
Protocol: ATP-Km Shift Assay
-
Enzyme Prep: Use recombinant kinase (e.g., p38
) at a concentration of ~1 nM. -
Substrate: Use a standard peptide substrate (e.g., ATF2 derived) at
concentration. -
ATP Titration: Run two parallel IC50 curves:
-
Condition A: Low ATP (
). -
Condition B: High ATP (
, typically 1 mM).
-
-
Readout: Measure phosphorylation via radiometric (
P-ATP) or FRET-based methods. -
Analysis: Calculate the Cheng-Prusoff shift.
-
Type I (Competitive): IC50 shifts significantly (>10-fold).
-
Type II (Allosteric/Mixed): IC50 shift is minimal or non-linear, as the inhibitor binds a conformation that ATP cannot bind.
-
Phase 2: Kinetic Profiling (Surface Plasmon Resonance - SPR)
Objective: Measure residence time (
Protocol: SPR Sensor Chip Analysis
-
Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) chip to prevent denaturation. Crucial: Ensure the kinase is in the unphosphorylated (inactive) state to favor Type II binding.
-
Injection: Inject the urea compound at 5 concentrations (0.1x to 10x IC50).
-
Dissociation Phase: Allow a long dissociation time (>1000 seconds).
-
Data Fit: Fit to a 1:1 binding model.
-
Success Criteria: Look for a slow dissociation rate (
). This confirms the stabilization of a deep, stable pocket (DFG-out).
-
Phase 3: Structural Confirmation (X-Ray Crystallography)
Objective: The "Gold Standard" proof of the DFG-out conformation.
Protocol: Co-Crystallization
-
Complex Formation: Incubate kinase (10 mg/mL) with the compound (1 mM) for 1 hour.
-
Crystal Growth: Use hanging drop vapor diffusion.[3]
-
Precipitant: 20-30% PEG 4000, 0.2M Ammonium Acetate, pH 7.0-8.5.
-
-
Diffraction & Refinement: Solve structure.
-
Validation Check:
-
Glu-Lys Salt Bridge: Check if the conserved salt bridge (e.g., Glu71-Lys53 in p38) is broken.
-
DFG Motif: The Phenylalanine (F) of the DFG motif should be flipped out of the hydrophobic pocket, which is now occupied by the tert-butyl-pyrazole moiety of your inhibitor.
-
Visualizing the Mechanism
The following diagrams illustrate the mechanistic difference and the validation logic.
Diagram 1: Allosteric (Type II) vs. Orthosteric Binding
Caption: The bis-pyrazole urea stabilizes the inactive (DFG-out) conformation, preventing the kinase from switching to the active state required for ATP binding.
Diagram 2: Validation Logic Flow
Caption: Step-by-step decision tree to validate allosteric binding, filtering out competitive inhibitors early in the process.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[4] Nature Structural Biology.
- Core Reference: Establishes the structural basis for diaryl urea binding to the DFG-out pocket of p38.
-
Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.
-
Chemical Grounding: Details the synthesis and SAR of pyrazole-urea pharmacophores.
-
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology.
- Methodology: Provides the theoretical framework for designing and valid
-
Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time. Methods in Enzymology.
- Protocol: Authoritative guide on performing and interpreting residence time assays (SPR) for allosteric binders.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2 | eLife [elifesciences.org]
- 4. Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
As a novel compound, 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea requires a cautious and well-informed approach to laboratory handling and disposal. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes safety information from related chemical families, namely urea and pyrazole derivatives, to provide a robust framework for its safe utilization in a research and drug development setting. The following procedures are designed to empower researchers with the knowledge to minimize exposure and mitigate potential risks.
Understanding the Compound: A Structural Perspective on Safety
This compound is a symmetrically substituted urea molecule. The core of its reactivity and potential hazards lies in its constituent parts: the urea backbone and the two pyrazole rings.
-
Urea Moiety : Urea itself is generally considered to have low toxicity. However, it can cause skin and eye irritation upon contact.[1][2] Inhalation of dust may lead to respiratory tract irritation.
-
Pyrazole Moieties : Pyrazole and its derivatives are a diverse class of heterocyclic compounds with a wide range of biological activities.[3][4] While some are used as pharmaceuticals, others can be toxic. The specific toxicological properties of this substituted pyrazole are unknown, necessitating a cautious approach.
Given the compound's structure, potential hazards include skin and eye irritation, respiratory irritation from airborne particulates, and unknown systemic effects upon ingestion or absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust.[5][6] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[2] Always check the manufacturer's glove compatibility chart. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles.[1] |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound will ensure minimal exposure and prevent contamination.
Receiving and Storage:
-
Inspect : Upon receipt, visually inspect the container for any damage or leaks.
-
Label : Ensure the container is clearly labeled with the compound name, known hazards (irritant), and date of receipt.[2]
-
Store : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] Keep away from strong oxidizing agents, as they are incompatible with urea-based compounds.[7][8]
Experimental Workflow:
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE.[2] Work should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation risks.[1]
-
Weighing and Transfer : To avoid generating dust, handle the solid compound carefully. Use a spatula for transfers and weigh it on a tared weigh boat.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before sealing the container.
-
Post-Handling : After handling, wash your hands thoroughly, even after removing gloves.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention. |
| Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][9] Clean the spill area with soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.
-
Waste Collection :
-
Solid Waste : Collect unused compound and contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.[2]
-
Liquid Waste : Collect solutions containing the compound in a separate, labeled waste container. Do not mix with other waste streams unless compatibility is known.
-
-
Labeling : All waste containers must be labeled with the full chemical name and the words "Hazardous Waste".[2]
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive research environment. Always remember to perform a risk assessment for your specific experimental conditions and consult with your institution's safety professionals for any questions or concerns.
References
- Azomures. (2024). SAFETY DATA SHEET UREA.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Airgas. (2021). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- Urea - SAFETY DATA SHEET. (2023).
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Urea. (n.d.).
- Carl ROTH. (n.d.). Urea SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development, 9(7).
- Flinn Scientific. (2015). Urea SDS (Safety Data Sheet).
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
- Cornerstone Chemical Company. (2012). Urea Solution SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea.
- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
Sources
- 1. airgas.com [airgas.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ijnrd.org [ijnrd.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Urea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
